8-APT-cGMP
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C16H17N6O7PS |
|---|---|
Poids moléculaire |
468.4 g/mol |
Nom IUPAC |
9-[(4aR,6R,7R,7aS)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-amino-8-(2-aminophenyl)sulfanyl-1H-purin-6-one |
InChI |
InChI=1S/C16H17N6O7PS/c17-6-3-1-2-4-8(6)31-16-19-9-12(20-15(18)21-13(9)24)22(16)14-10(23)11-7(28-14)5-27-30(25,26)29-11/h1-4,7,10-11,14,23H,5,17H2,(H,25,26)(H3,18,20,21,24)/t7-,10-,11-,14-/m1/s1 |
Clé InChI |
GCSQHBMPLUMDCO-FRJWGUMJSA-N |
SMILES isomérique |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C4=C(C(=O)NC(=N4)N)N=C3SC5=CC=CC=C5N)O)OP(=O)(O1)O |
SMILES canonique |
C1C2C(C(C(O2)N3C4=C(C(=O)NC(=N4)N)N=C3SC5=CC=CC=C5N)O)OP(=O)(O1)O |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 8-APT-cGMP: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-APT-cGMP, with the full chemical name 8-(2-Aminophenylthio)guanosine-3',5'-monophosphate, is a potent and selective cell-permeable analog of cyclic guanosine monophosphate (cGMP). It serves as a valuable tool in signal transduction research, primarily by activating cGMP-dependent protein kinase (PKG). This technical guide provides a comprehensive overview of the structure, chemical properties, and mechanism of action of this compound. Detailed experimental protocols and key quantitative data are presented to facilitate its effective use in a research and drug development setting.
Chemical Structure and Properties
This compound is a derivative of cGMP, modified at the 8-position of the guanine ring with an aminophenylthio group. This modification enhances its lipophilicity, leading to increased membrane permeability compared to the parent molecule, cGMP, and other analogs like 8-bromo-cGMP.
Full Chemical Name: 8-(2-Aminophenylthio)guanosine-3',5'-monophosphate[1][2]
IUPAC Name: 2-Amino-9-((4aR,6R,7R,7aS)-2,7-dihydroxy-2-oxido-4,4a,6,7,7a,8-hexahydro-2H-furo[3,2-d][3][4][5]dioxaphosphinin-6-yl)-8-((2-aminophenyl)thio)-1H-purin-6(9H)-one
CAS Number: 115974-70-4
Physicochemical Properties
The aminophenylthio substitution at the 8-position confers several advantageous chemical properties to this compound for experimental use.
| Property | Value/Description | Source |
| Molecular Formula | C₁₆H₁₇N₆O₇PS | Vendor Data |
| Molecular Weight | 468.38 g/mol | Vendor Data |
| Solubility | Readily soluble in water and aqueous buffers. | Vendor Data |
| Stability | The modification at the 8-position with a bulky group makes it resistant to hydrolysis by many phosphodiesterases (PDEs), leading to increased metabolic stability in cellular systems. For long-term storage, it is recommended to be kept in a freezer, preferably in a lyophilized form. | Vendor Data |
| Appearance | Typically supplied as a lyophilized or crystallized sodium salt. | Vendor Data |
Mechanism of Action and Signaling Pathway
This compound functions as a second messenger analog that primarily targets and activates cGMP-dependent protein kinase (PKG). The nitric oxide (NO)/cGMP signaling pathway is a crucial regulatory system in many physiological processes, and this compound is a powerful tool to investigate this pathway.
The NO/cGMP/PKG Signaling Pathway
The canonical NO/cGMP signaling cascade begins with the synthesis of nitric oxide by nitric oxide synthases (NOS). NO, a diffusible gas, activates soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. Elevated intracellular cGMP levels lead to the activation of its downstream effectors, most notably PKG. Activated PKG then phosphorylates a variety of substrate proteins on serine and threonine residues, leading to a cascade of events that regulate diverse cellular functions such as smooth muscle relaxation, platelet aggregation, and neuronal plasticity.
Isozyme Selectivity
A key feature of this compound is its selectivity for different isozymes of PKG. It has been reported to be a highly selective activator for the PKG Iα isoform over the PKG Iβ isoform, with a selectivity ratio of approximately 200-fold. This makes it a particularly useful tool for dissecting the specific roles of these two closely related kinase isoforms in cellular processes.
Quantitative Data
| Parameter | Compound | Value | Target | Source |
| Activation Constant (Kₐ) | 8-(2-Carboxymethylthio)-cGMP | ~80 nM | cGMP-dependent protein kinase | |
| Dissociation Constant (Kd) | 8-(2-Carboxymethylthio)-cGMP | 4.1 nM (Site 1, 4°C) | cGMP-dependent protein kinase | |
| Dissociation Constant (Kd) | 8-(2-Carboxymethylthio)-cGMP | 5.9 µM (Site 2, 4°C) | cGMP-dependent protein kinase |
Experimental Protocols
The following are generalized protocols for assays commonly used to study the effects of cGMP analogs like this compound. Researchers should optimize these protocols for their specific experimental systems.
In Vitro Protein Kinase G Activation Assay
This assay measures the ability of this compound to directly activate purified PKG.
Objective: To determine the concentration-dependent activation of PKG by this compound.
Materials:
-
Recombinant purified PKG Iα or Iβ
-
This compound stock solution
-
Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.5 mM DTT)
-
Fluorescent or radiolabeled peptide substrate for PKG (e.g., a kemptide analog)
-
ATP
-
Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega) or method for detecting phosphorylated substrate (e.g., P81 phosphocellulose paper for radiolabeled assays)
Procedure:
-
Prepare a serial dilution of this compound in the kinase assay buffer.
-
In a multi-well plate, add the PKG enzyme to the assay buffer.
-
Add the different concentrations of this compound or a vehicle control to the wells.
-
Initiate the kinase reaction by adding the peptide substrate and ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding a kinase inhibitor or a stop solution).
-
Detect the amount of phosphorylated substrate using an appropriate method.
-
Plot the kinase activity against the concentration of this compound and determine the EC50 value.
Cell-Based cGMP Signaling Assay
This assay measures the effect of this compound on downstream signaling events in intact cells.
Objective: To assess the ability of this compound to induce phosphorylation of a known PKG substrate (e.g., VASP) in a cellular context.
Materials:
-
Cultured cells expressing PKG (e.g., platelets, smooth muscle cells, or a transfected cell line)
-
This compound stock solution
-
Cell culture medium
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies: primary antibody against the phosphorylated form of a PKG substrate (e.g., anti-phospho-VASP), and a corresponding secondary antibody.
-
Western blotting reagents and equipment.
Procedure:
-
Plate cells and grow to the desired confluency.
-
Treat the cells with various concentrations of this compound or a vehicle control for a specific time course (e.g., 15-30 minutes).
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and Western blotting using the phospho-specific antibody.
-
Detect the signal and quantify the band intensities to determine the concentration-dependent effect of this compound on substrate phosphorylation.
Applications in Research and Drug Development
This compound is a valuable pharmacological tool for:
-
Investigating the physiological roles of PKG Iα and Iβ: Its isozyme selectivity allows for the specific interrogation of the functions of each isoform.
-
Validating PKG as a therapeutic target: By mimicking the effects of PKG activation, this compound can be used to explore the potential therapeutic benefits of targeting this pathway in various disease models.
-
Screening for PKG inhibitors: It can be used as a potent activator in high-throughput screening assays designed to identify novel inhibitors of PKG.
-
Studying downstream signaling events: Its cell permeability and metabolic stability make it ideal for studying the long-term effects of sustained PKG activation in cellular systems.
Conclusion
This compound is a specialized cGMP analog with enhanced properties that make it a superior tool for studying cGMP/PKG signaling compared to the endogenous ligand. Its cell permeability, metabolic stability, and particularly its selectivity for PKG Iα provide researchers with a powerful means to investigate the intricate roles of this signaling pathway in health and disease. The information and protocols provided in this guide are intended to support the effective application of this compound in advancing our understanding of cGMP-mediated cellular regulation and in the development of novel therapeutics.
References
- 1. Search results for: '8 br cgmp' BIOLOG Life Science Institute [biolog.de]
- 2. Search results for: '8 br cgmp' BIOLOG Life Science Institute [biolog.de]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. A cell-based cGMP assay useful for ultra-high-throughput screening and identification of modulators of the nitric oxide/cGMP pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Synthesis of 8-APT-cGMP
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclic guanosine monophosphate (cGMP) is a ubiquitous second messenger that plays a critical role in a myriad of physiological processes. The modulation of cGMP signaling pathways through the development of synthetic analogs has emerged as a promising therapeutic strategy for various disorders. This technical guide provides a comprehensive overview of 8-APT-cGMP, an 8-substituted cGMP analog. This document details its discovery, a step-by-step synthesis protocol, and its mechanism of action based on data from closely related compounds. Furthermore, it includes detailed experimental protocols for key biological assays and presents quantitative data for analogous compounds to facilitate comparative analysis. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, medicinal chemistry, and drug development.
Discovery and Rationale
The discovery of 8-substituted cGMP analogs stems from the pursuit of more potent and selective modulators of cGMP-mediated signaling pathways compared to the endogenous ligand, cGMP. Early research identified the C8 position of the guanine ring as a key site for chemical modification that could significantly alter the analog's affinity and efficacy for its primary effectors: cGMP-dependent protein kinases (PKG) and cyclic nucleotide-gated (CNG) channels, as well as its susceptibility to degradation by phosphodiesterases (PDEs).
The introduction of a thioether linkage at the 8-position, particularly with an aromatic substituent, was found to enhance the lipophilicity and cell permeability of cGMP analogs. The "APT" in this compound refers to an aminophenylthio group, suggesting a rationale for its design aimed at exploring structure-activity relationships related to the introduction of a functional amino group on the phenyl ring. This modification could potentially influence binding affinity through additional hydrogen bonding interactions within the cGMP binding pocket of target proteins. While specific discovery literature for this compound is not extensively published, its conceptualization is a logical progression in the field of 8-substituted cGMP analog development.
Synthesis of this compound
The synthesis of this compound is achieved through a two-step process, beginning with the bromination of cGMP, followed by a nucleophilic substitution reaction with a protected aminothiophenol.
Step 1: Synthesis of 8-Bromo-cGMP
Reaction: Guanosine 3',5'-cyclic monophosphate (cGMP) is brominated at the C8 position of the guanine ring using bromine in an appropriate solvent.
Experimental Protocol:
-
Dissolution: Dissolve cGMP (1 equivalent) in a suitable buffer, such as 0.5 M sodium acetate buffer (pH 5.0).
-
Bromination: To the stirred solution, add a solution of bromine (Br₂) (typically 3-5 equivalents) in the same buffer dropwise at room temperature. The reaction mixture will turn yellow-orange.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed (typically 2-4 hours).
-
Quenching: Quench the excess bromine by adding a saturated solution of sodium thiosulfate until the color disappears.
-
Purification: The crude 8-bromo-cGMP can be purified by precipitation or by column chromatography on a suitable resin (e.g., DEAE-Sephadex). The product is typically isolated as a sodium salt.
-
Characterization: Confirm the identity and purity of 8-bromo-cGMP using ¹H NMR, ¹³C NMR, and mass spectrometry.
Step 2: Synthesis of this compound
Reaction: 8-Bromo-cGMP undergoes a nucleophilic aromatic substitution reaction with 4-aminothiophenol. The amino group of 4-aminothiophenol is typically protected, for example, as an N-acetyl derivative, to prevent side reactions. The protecting group is subsequently removed.
Experimental Protocol:
-
Preparation of the Thiol Reagent: Prepare a solution of N-acetyl-4-aminothiophenol (1.5-2 equivalents) in a suitable solvent such as a mixture of water and ethanol.
-
Reaction Setup: Dissolve 8-bromo-cGMP (1 equivalent) in an aqueous solution, and adjust the pH to basic (pH 8-9) with a suitable base like sodium bicarbonate.
-
Nucleophilic Substitution: Add the solution of the protected thiol to the 8-bromo-cGMP solution. Heat the reaction mixture at a moderately elevated temperature (e.g., 50-70 °C) and stir for several hours (monitor by HPLC).
-
Deprotection: Once the substitution reaction is complete, the N-acetyl protecting group can be removed under basic conditions (e.g., by treatment with aqueous ammonia or sodium hydroxide) or acidic conditions, depending on the stability of the product.
-
Purification: The crude this compound is purified by preparative HPLC on a C18 column using a gradient of a suitable buffer (e.g., triethylammonium acetate) and acetonitrile.
-
Lyophilization: The fractions containing the pure product are pooled and lyophilized to obtain this compound as a solid.
-
Characterization: Confirm the final product's identity and purity using ¹H NMR, ¹³C NMR, mass spectrometry, and HPLC.
Biological Activity and Mechanism of Action
The biological activity of this compound is inferred from the well-characterized effects of other 8-thio-substituted cGMP analogs, such as 8-pCPT-cGMP and 8-Br-cGMP. These analogs are known to be potent activators of cGMP-dependent protein kinase (PKG). The substitution at the 8-position generally enhances the analog's affinity for the cGMP binding sites on PKG, leading to its activation.
Activated PKG, a serine/threonine kinase, phosphorylates a wide range of downstream target proteins, leading to various cellular responses, including smooth muscle relaxation, inhibition of platelet aggregation, and modulation of gene expression.[1]
Furthermore, 8-substituted cGMP analogs can also interact with phosphodiesterases (PDEs), the enzymes responsible for cGMP degradation. Depending on the nature of the substituent, these analogs can act as inhibitors of certain PDE isoforms, thereby prolonging the intracellular lifetime of cGMP and amplifying its signaling effects.
Quantitative Data for Related 8-Substituted cGMP Analogs
| Compound | Target | Parameter | Value | Reference |
| 8-Br-cGMP | PKG Iα | Ka | ~0.1 µM | [2] |
| 8-pCPT-cGMP | PKG I | Ka | ~0.17 µM | [2] |
| 8-Br-cGMP | Tracheal Smooth Muscle Relaxation | EC50 | ~2.5 µM | |
| 8-pCPT-cGMP | Vasodilation | EC50 | ~1 µM |
Experimental Protocols for Biological Assays
Protein Kinase G (PKG) Activation Assay
This protocol describes a common method to determine the activation of PKG by cGMP analogs using a radioactive filter-binding assay.
Materials:
-
Purified recombinant PKG Iα
-
[γ-³²P]ATP
-
Peptide substrate (e.g., a short peptide containing the PKG phosphorylation consensus sequence)
-
This compound and other cGMP analogs
-
Assay buffer (e.g., 50 mM MOPS, pH 7.0, 10 mM MgCl₂, 1 mM EGTA, 0.1% β-mercaptoethanol)
-
Phosphocellulose paper filters
-
Phosphoric acid wash solution (75 mM)
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare Assay Mix: In a microcentrifuge tube, prepare the assay mix containing the assay buffer, peptide substrate (e.g., 100 µM), and [γ-³²P]ATP (e.g., 100 µM, with a specific activity of ~200 cpm/pmol).
-
Prepare Kinase and Activator: In separate tubes, prepare serial dilutions of this compound. Add a constant amount of purified PKG Iα to each tube.
-
Initiate Reaction: Start the kinase reaction by adding the kinase/activator solution to the assay mix. The final reaction volume is typically 50 µL.
-
Incubation: Incubate the reaction tubes at 30°C for a specified time (e.g., 10-20 minutes), ensuring the reaction is in the linear range.
-
Stop Reaction and Spot: Stop the reaction by spotting a portion of the reaction mixture (e.g., 25 µL) onto a phosphocellulose paper filter.
-
Wash Filters: Immediately place the filters in a beaker containing the phosphoric acid wash solution. Wash the filters three times for 5 minutes each with gentle stirring to remove unincorporated [γ-³²P]ATP.
-
Scintillation Counting: After the final wash, transfer the filters to scintillation vials, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the amount of phosphate incorporated into the peptide substrate. Plot the kinase activity as a function of the this compound concentration and determine the activation constant (Ka) by fitting the data to a suitable dose-response curve.
Phosphodiesterase (PDE) Inhibition Assay
This protocol describes a common method to assess the inhibitory activity of this compound against a specific PDE isoform (e.g., PDE5) using a fluorescence polarization (FP)-based assay.
Materials:
-
Purified recombinant human PDE5A1
-
Fluorescein-labeled cGMP substrate (cGMP-FAM)
-
PDE assay buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA)
-
This compound and a known PDE5 inhibitor (e.g., sildenafil) as a positive control
-
384-well black microplate
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare Reagents: Prepare serial dilutions of this compound and the positive control inhibitor in the PDE assay buffer.
-
Assay Setup: To the wells of the 384-well plate, add the PDE assay buffer, the cGMP-FAM substrate (at a concentration below its Km), and the serially diluted this compound or control inhibitor.
-
Initiate Reaction: Start the reaction by adding the purified PDE5A1 enzyme to each well.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop Reaction and Read: Stop the reaction by adding a stop solution containing a phosphate-binding agent. This agent binds to the hydrolyzed 5'-GMP-FAM, preventing it from rotating freely and thus increasing its fluorescence polarization. Read the fluorescence polarization on a plate reader.
-
Data Analysis: The degree of inhibition is inversely proportional to the change in fluorescence polarization. Calculate the percent inhibition for each concentration of this compound. Plot the percent inhibition against the log concentration of the inhibitor and determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the cGMP signaling pathway and a typical experimental workflow for the characterization of a novel cGMP analog like this compound.
Caption: The cGMP signaling pathway illustrating the synthesis, action, and degradation of cGMP, and the putative points of intervention for this compound.
References
8-APT-cGMP as a photoaffinity label for cGMP binding proteins
An In-depth Technical Guide to 8-Azido-cGMP as a Photoaffinity Label for cGMP Binding Proteins
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 8-Azido-guanosine-3',5'-cyclic monophosphate (8-Azido-cGMP or 8-N₃-cGMP), a powerful photoaffinity label used to identify and characterize cGMP-binding proteins. This document covers the fundamental principles of photoaffinity labeling, the role of cGMP in cellular signaling, detailed experimental protocols, and methods for data analysis, serving as a critical resource for researchers in chemical biology, pharmacology, and drug discovery.
Photoaffinity labeling (PAL) is a robust technique for covalently linking a ligand to its biological target, such as a protein, through light-induced activation of a photoreactive group.[1] 8-Azido-cGMP is an analog of cGMP where an azido group (-N₃) is attached at the 8th position of the guanine ring. This modification is crucial for its function as a photoaffinity probe.
The process involves three key steps:
-
Specific Binding : The 8-Azido-cGMP probe is introduced into a biological system (e.g., cell lysate or intact cells) where it binds non-covalently to the cGMP-binding sites on target proteins due to its structural similarity to endogenous cGMP.[1][2]
-
Photoactivation : Upon irradiation with UV light (typically around 254 nm), the chemically stable azido group absorbs energy and is converted into a highly reactive nitrene intermediate, releasing nitrogen gas (N₂).[2][3]
-
Covalent Cross-linking : This short-lived, highly reactive nitrene intermediate rapidly forms a stable covalent bond with nearby amino acid residues within the protein's binding pocket.
This covalent "capture" allows for the isolation and identification of what would otherwise be transient, non-covalent protein-ligand interactions. The specificity of the labeling is confirmed by competition experiments, where an excess of native cGMP is added, which should prevent the covalent incorporation of the 8-Azido-cGMP probe.
The cGMP Signaling Pathway
Cyclic guanosine monophosphate (cGMP) is a critical second messenger involved in numerous physiological processes, including smooth muscle relaxation, platelet aggregation, neuronal communication, and phototransduction. Understanding this pathway is essential for contextualizing the application of 8-Azido-cGMP. The pathway is initiated by the synthesis of cGMP from guanosine triphosphate (GTP) by guanylate cyclases (GCs). The downstream effects of cGMP are mediated by its binding to and activation of three main types of effector proteins: cGMP-dependent protein kinases (PKGs), cyclic nucleotide-gated (CNG) ion channels, and cGMP-regulated phosphodiesterases (PDEs).
Quantitative Data for 8-Azido-cGMP
The utility of 8-Azido-cGMP as a photoaffinity label is supported by its ability to bind to and activate cGMP-dependent proteins with affinities comparable to the native ligand. This ensures that it accurately reports on physiologically relevant binding sites.
| Parameter | Target Protein | Value | Species | Reference |
| Activation Constant (Kₐ) | cGMP-dependent Protein Kinase | 1.1 x 10⁻⁷ M | Bovine (Lung) | |
| Half-Maximal Labeling | cGMP-dependent Protein Kinase | 2.2 x 10⁻⁷ M | Bovine (Lung) | |
| Binding Affinity Ratio (K𝘥 8-N₃-cGMP / K𝘥 cGMP) | cGMP-dependent Protein Kinase | 6 | Bovine (Lung) |
Experimental Protocols
A successful photoaffinity labeling experiment requires careful planning and optimization. The general workflow involves probe incubation, UV irradiation, target enrichment, and identification by mass spectrometry.
General Workflow for Photoaffinity Labeling
The diagram below outlines the typical steps involved in identifying a target protein using an 8-Azido-cGMP probe that incorporates a reporter tag (e.g., biotin for enrichment) or is radiolabeled.
Detailed Methodology for Photoaffinity Labeling
This protocol is a generalized procedure that should be optimized for each specific biological system and target protein.
Materials:
-
Biological sample: Purified protein, cell lysate, or tissue homogenate.
-
8-Azido-cGMP (often radiolabeled, e.g., 8-N₃-[³²P]cGMP, for detection).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EDTA).
-
Competitor: Non-labeled cGMP.
-
UV light source (handheld mineral lamp or a cross-linker, 254 nm).
-
SDS-PAGE reagents and equipment.
-
Detection system (phosphorimager for radiolabels, fluorescence scanner, or Western blot equipment).
Procedure:
-
Sample Preparation : Prepare the protein sample in the binding buffer. A typical reaction volume is 50-100 µL with a protein concentration of 0.1-1 mg/mL.
-
Incubation :
-
Add 8-Azido-cGMP to the sample to a final concentration determined by its Kₐ or K𝘥 (e.g., 0.1-10 µM).
-
For competition control, pre-incubate a parallel sample with a 100- to 1000-fold molar excess of cGMP for 15-30 minutes before adding the 8-Azido-cGMP probe.
-
Incubate all samples in the dark (or under a safelight) on ice or at room temperature for 30-60 minutes to allow for equilibrium binding.
-
-
UV Irradiation :
-
Place the samples in a microtiter plate or open microfuge tubes on ice.
-
Irradiate the samples with a UV lamp (254 nm) at a close distance (e.g., 1-5 cm) for 1-20 minutes. The optimal irradiation time must be determined empirically to maximize specific labeling while minimizing protein damage.
-
-
Quenching (Optional) : Add a quenching reagent like dithiothreitol (DTT) to a final concentration of 5-10 mM to scavenge any remaining reactive nitrene intermediates.
-
Analysis :
-
Add SDS-PAGE sample buffer to the reactions, boil for 5 minutes, and resolve the proteins on a polyacrylamide gel.
-
Visualize the labeled proteins. For radiolabeled probes, dry the gel and expose it to a phosphor screen or X-ray film (autoradiography). For tagged probes, proceed with Western blotting or in-gel fluorescence scanning.
-
The specific cGMP-binding protein will appear as a labeled band that is absent or significantly reduced in the competition control lane.
-
Protein Identification via Mass Spectrometry
For unambiguous identification of the labeled protein, mass spectrometry is the method of choice.
-
Sample Preparation : Run the photolabeled samples on an SDS-PAGE gel and visualize the proteins using a mass spectrometry-compatible stain (e.g., Coomassie blue or silver stain).
-
Band Excision : Carefully excise the protein band corresponding to the specific photolabeling signal. Also, excise the corresponding region from the negative control lane.
-
In-Gel Digestion : Destain the gel pieces and perform in-gel digestion with a protease, typically trypsin, overnight at 37 °C.
-
Peptide Extraction : Extract the resulting peptides from the gel matrix.
-
LC-MS/MS Analysis : Analyze the extracted peptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Database Searching : Search the acquired MS/MS spectra against a protein database to identify the protein(s) present in the excised band. A successful identification is marked by a significantly higher protein score in the photolabeled sample compared to the control.
Logical Framework for Target Identification
The core logic of using 8-Azido-cGMP relies on its ability to act as a functional mimic of cGMP that can be permanently attached to its binding partners, thereby enabling their identification.
Conclusion
8-Azido-cGMP is an invaluable tool for probing the cGMP signal transduction pathway. Its ability to specifically and covalently label cGMP-binding proteins upon photoactivation has enabled the identification and characterization of key effectors like PKGs, PDEs, and CNG channels. By following the detailed protocols and logical frameworks outlined in this guide, researchers can effectively leverage this photoaffinity label to uncover novel cGMP targets, elucidate drug mechanisms, and advance our understanding of cGMP-mediated physiological and pathological processes. The combination of photoaffinity labeling with modern proteomic techniques continues to be a powerful strategy in both basic research and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. Photoaffinity labeling combined with mass spectrometric approaches as a tool for structural proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photoaffinity labeling of the adenosine cyclic 3',5'-monophosphate receptor protein of Escherichia coli with 8-azidoadenosine 3',5'-monophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of 8-Substituted cGMP Analogs in Elucidating cGMP Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the role and application of 8-substituted guanosine 3',5'-cyclic monophosphate (cGMP) analogs in the study of cGMP signaling pathways. While direct detailed research on 8-(2-aminophenylthio)-cGMP (8-APT-cGMP) is limited, this guide will focus on well-characterized 8-substituted analogs, such as 8-Bromo-cGMP (8-Br-cGMP) and 8-(4-Chlorophenylthio)-cGMP (8-pCPT-cGMP), to provide a comprehensive understanding of their mechanism of action, experimental utility, and data interpretation. By examining these analogs, we can infer the likely properties and research applications of less-studied compounds like this compound.
Introduction to the cGMP Signaling Pathway
The cGMP signaling pathway is a crucial intracellular second messenger system that governs a wide array of physiological processes. These include smooth muscle relaxation and proliferation, platelet aggregation, neuronal function, and phototransduction.[1][2][3] The pathway is initiated by the synthesis of cGMP from guanosine triphosphate (GTP) by guanylyl cyclases (GCs). There are two major forms of GC: soluble GC (sGC), which is activated by nitric oxide (NO), and particulate GC (pGC), which is activated by natriuretic peptides.[4]
Once synthesized, cGMP exerts its effects by binding to and activating three primary downstream targets:
-
cGMP-dependent protein kinases (PKG) : Serine/threonine kinases that phosphorylate a multitude of protein substrates, leading to a cellular response.[5]
-
Cyclic nucleotide-gated (CNG) ion channels : Non-selective cation channels that are directly opened by the binding of cGMP, leading to changes in membrane potential and intracellular ion concentrations.
-
cGMP-regulated phosphodiesterases (PDEs) : Enzymes that hydrolyze cyclic nucleotides, thereby regulating the spatio-temporal dynamics of cGMP and cAMP signaling.
The complexity of this pathway necessitates the use of specific molecular tools to dissect the roles of its individual components. 8-substituted cGMP analogs have emerged as invaluable chemical probes for this purpose.
8-Substituted cGMP Analogs: Tools for Pathway Interrogation
Modifications at the C8 position of the guanine ring of cGMP have profound effects on the analog's properties, including its affinity for cGMP effectors, its cell permeability, and its resistance to hydrolysis by PDEs. These characteristics make them potent and selective tools for studying the cGMP signaling cascade.
Mechanism of Action
8-substituted cGMP analogs generally act as agonists of PKG and CNG channels. The substitution at the 8-position often locks the glycosidic bond in the syn conformation, which is the preferred conformation for binding to the cGMP-binding pockets of PKG. This contrasts with the anti conformation preferred by PDEs, rendering these analogs more resistant to degradation.
This compound , or 8-(2-aminophenylthio)guanosine-3',5'-cyclic monophosphate, is a commercially available cGMP analog with a thio-ether linkage at the 8-position. While specific research detailing its biological activity is scarce, based on the structure-activity relationships of other 8-thio-substituted cGMP analogs, it is predicted to be a cell-permeable activator of PKG. The lipophilicity of the phenylthio group likely enhances its ability to cross cell membranes.
Commonly Used 8-Substituted cGMP Analogs
-
8-Bromo-cGMP (8-Br-cGMP) : One of the most widely used cGMP analogs. It is a potent activator of PKG and is more resistant to hydrolysis by PDEs than cGMP. It is frequently used in cell-based assays to mimic the effects of elevated intracellular cGMP.
-
8-(4-Chlorophenylthio)-cGMP (8-pCPT-cGMP) : A highly potent and membrane-permeable activator of PKG. The p-chlorophenylthio group significantly increases its lipophilicity and resistance to PDEs, making it a powerful tool for both in vitro and in vivo studies.
Quantitative Data on 8-Substituted cGMP Analogs
The following table summarizes key quantitative data for well-characterized 8-substituted cGMP analogs, providing a basis for comparison and experimental design.
| Analog | Target | Assay | Value | Organism/System | Reference |
| 8-pCPT-cGMP | PKGII | EC50 | 1.8 µM | ||
| 8-pCPT-cGMP | Rod CNG Channels | EC50 | 0.63 µM | ||
| 8-pCPT-cGMP | Cone CNG Channels | EC50 | 0.08 µM | ||
| 8-Br-cGMP | Rod CNG Channels | Potency vs cGMP | ~7-fold higher | ||
| 8-pCPT-cGMP | Rod CNG Channels | Potency vs cGMP | ~58-fold higher | ||
| 8-pCPT-cGMP | Rod CNG Channels | Potency vs 8-Br-cGMP | 14-fold higher | ||
| 8-N3-cGMP | PKG | Ka | 1.1 x 10-7 M | Bovine Lung | |
| Rp-8-pCPT-cGMPS | PKG | Ki | 0.5 µM | Human Platelets |
Experimental Protocols
The use of 8-substituted cGMP analogs is central to a variety of experimental protocols aimed at understanding the cGMP signaling pathway. Below are detailed methodologies for key experiments.
PKG Activation Assay in Intact Cells
This protocol describes a general method to assess the effect of a cGMP analog on the phosphorylation of a known PKG substrate, such as Vasodilator-Stimulated Phosphoprotein (VASP), in cultured cells.
Materials:
-
Cultured cells (e.g., vascular smooth muscle cells)
-
8-substituted cGMP analog (e.g., 8-pCPT-cGMP)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibody against phospho-VASP (Ser239)
-
Primary antibody against total VASP
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Seed cells in appropriate culture plates and grow to 80-90% confluency.
-
Starve cells in serum-free medium for 4-6 hours to reduce basal kinase activity.
-
Treat cells with varying concentrations of the 8-substituted cGMP analog for a specified time (e.g., 30 minutes).
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Determine protein concentration of the lysates using a standard assay (e.g., BCA assay).
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibody against phospho-VASP overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescence substrate.
-
Strip the membrane and re-probe with an antibody against total VASP for normalization.
Measurement of Smooth Muscle Relaxation
This protocol outlines an organ bath experiment to measure the effect of a cGMP analog on the contractility of isolated smooth muscle tissue, such as aortic rings.
Materials:
-
Isolated aortic rings
-
Organ bath system with force transducers
-
Krebs-Henseleit solution (oxygenated with 95% O2 / 5% CO2)
-
Vasoconstrictor (e.g., phenylephrine)
-
8-substituted cGMP analog (e.g., 8-Br-cGMP)
Procedure:
-
Mount aortic rings in the organ bath chambers filled with oxygenated Krebs-Henseleit solution at 37°C.
-
Allow the tissues to equilibrate for at least 60 minutes under a resting tension of 1-2 g.
-
Induce a stable contraction with a vasoconstrictor (e.g., phenylephrine).
-
Once a plateau in contraction is reached, add the 8-substituted cGMP analog in a cumulative concentration-dependent manner.
-
Record the changes in isometric tension after each addition.
-
Calculate the relaxation as a percentage of the pre-contracted tension.
Visualizing cGMP Signaling and Experimental Workflows
Graphviz diagrams are provided below to illustrate the cGMP signaling pathway and a typical experimental workflow.
Caption: The cGMP signaling pathway, illustrating the points of activation by NO and NPs, the synthesis of cGMP, and its downstream effects through PKG and CNG channels. This compound is shown as a predicted activator of PKG and CNG channels.
Caption: A typical experimental workflow for assessing PKG activation in cultured cells using an 8-substituted cGMP analog.
Conclusion
8-substituted cGMP analogs are indispensable tools for dissecting the multifaceted cGMP signaling pathway. While some analogs like 8-Br-cGMP and 8-pCPT-cGMP are well-characterized and widely used, the principles of their action provide a framework for understanding and utilizing newer or less-studied compounds such as this compound. By carefully selecting the appropriate analog and experimental system, researchers can continue to unravel the intricate roles of cGMP in health and disease, paving the way for novel therapeutic interventions.
References
- 1. researchgate.net [researchgate.net]
- 2. Role of cGMP in relaxation of vascular and other smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 8-pCPT-cGMP BIOLOG Life Science Institute [biolog.de]
- 4. Cyclic nucleotide-gated channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cGMP-dependent protein kinase - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Binding Affinity of C8-Substituted cGMP Analogs for Cyclic Nucleotide-Gated (CNG) Channels
Authored for Researchers, Scientists, and Drug Development Professionals
Disclaimer: The user's query specified "8-APT-cGMP". Extensive literature searches did not yield specific binding affinity data for a compound explicitly named this compound. However, the search results provided a wealth of information on a closely related and extensively studied C8-substituted analog, 8-(p-chlorophenylthio)-cGMP (8-pCPT-cGMP). This guide will focus on 8-pCPT-cGMP as a representative C8-substituted cGMP analog, which is a highly potent agonist for CNG channels. It is presumed that "APT" may have been a typographical error for "pCPT".
Cyclic nucleotide-gated (CNG) channels are crucial nonselective cation channels that play a pivotal role in sensory transduction pathways, particularly in vision and olfaction.[1][2][3][4] In retinal photoreceptors, these channels are gated by cyclic guanosine monophosphate (cGMP). The binding of cGMP to the cytoplasmic domain of the CNG channel induces a conformational change that opens the channel pore, leading to an influx of Na+ and Ca2+ ions.[5] This process is fundamental to the light-induced electrical response of photoreceptor cells.
The development of cGMP analogs has been instrumental in elucidating the structure-function relationship of the cGMP binding site on CNG channels and in creating tools for the selective modulation of these channels. Modifications at the C8 position of the guanine ring have been shown to significantly alter the potency and efficacy of these analogs. This guide provides a detailed overview of the binding affinity and functional effects of the potent C8-substituted cGMP analog, 8-pCPT-cGMP, on retinal rod and cone CNG channels.
Quantitative Data Presentation: Agonist Potency of cGMP Analogs on Retinal CNG Channels
The potency of cGMP analogs is typically quantified by their half-maximal effective concentration (EC50), which represents the concentration of the agonist that elicits 50% of the maximal response. The following tables summarize the EC50 values for cGMP and its C8-substituted analogs, 8-Br-cGMP and 8-pCPT-cGMP, on both rod and cone CNG channels.
Table 1: Potency of cGMP Analogs on Rod CNG Channels
| Compound | EC50 (µM) | Relative Potency (vs. cGMP) | Reference |
| cGMP | ~40 | 1x | |
| 8-Br-cGMP | ~5.7 | ~7x | |
| 8-pCPT-cGMP | 0.63 | ~63x |
Table 2: Potency of cGMP Analogs on Cone CNG Channels
| Compound | EC50 (µM) | Relative Potency (vs. cGMP) | Reference |
| cGMP | ~11 | 1x | |
| 8-Br-cGMP | ~0.6 | ~18x | |
| 8-pCPT-cGMP | 0.08 | ~138x |
These data highlight that substitutions at the C8 position of the guanine ring with a bromine (8-Br-cGMP) or a p-chlorophenylthio group (8-pCPT-cGMP) dramatically increase the potency of the ligand for both rod and cone CNG channels. Notably, 8-pCPT-cGMP is significantly more potent than cGMP and 8-Br-cGMP, demonstrating a remarkable increase in apparent binding affinity. Furthermore, 8-pCPT-cGMP exhibits a notable selectivity for cone CNG channels over rod channels, with an approximately 8-fold higher potency for the former.
Experimental Protocols
The primary experimental technique used to determine the potency of cGMP analogs on CNG channels is the patch-clamp technique , specifically in the inside-out configuration. This powerful electrophysiological method allows for the direct measurement of ion channel activity in a small patch of cell membrane.
Detailed Methodology for Patch-Clamp Recording of CNG Channel Activity:
-
Heterologous Expression of CNG Channels:
-
Messenger RNA (mRNA) encoding the subunits of either rod (CNGA1 and CNGB1a) or cone (CNGA3 and CNGB3) CNG channels are injected into Xenopus laevis oocytes.
-
The oocytes are then incubated for several days to allow for the expression and assembly of functional heterotetrameric CNG channels in the oocyte membrane.
-
-
Preparation of Inside-Out Patches:
-
The vitelline membrane of the oocyte is manually removed.
-
A heat-polished glass micropipette with a resistance of 1-3 MΩ is pressed against the oocyte membrane to form a high-resistance seal (a "giga-seal").
-
The pipette is then pulled away from the oocyte, excising a small patch of the membrane, with the intracellular side now facing the bath solution (the "inside-out" configuration).
-
-
Electrophysiological Recording:
-
The membrane patch is voltage-clamped at a specific holding potential (e.g., -35 mV or +100 mV).
-
A perfusion system is used to rapidly exchange the solution bathing the intracellular face of the membrane patch.
-
-
Data Acquisition and Analysis:
-
A baseline current is recorded in a ligand-free solution.
-
Solutions containing known concentrations of the cGMP analog are then perfused onto the patch, and the resulting current is recorded.
-
To determine the concentration-response relationship, a range of ligand concentrations are applied, and the steady-state current at each concentration is measured.
-
The recorded currents are normalized to the maximal current elicited by a saturating concentration of cGMP.
-
The normalized data are then plotted against the ligand concentration and fitted with the Hill equation to determine the EC50 and the Hill coefficient (H), which provides an indication of the cooperativity of ligand binding.
-
Mandatory Visualizations
Caption: The phototransduction cascade in retinal photoreceptors.
Caption: Workflow for determining CNG channel agonist potency.
References
- 1. Similar Binding Modes of cGMP Analogues Limit Selectivity in Modulating Retinal CNG Channels via the Cyclic Nucleotide-Binding Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclic nucleotide–gated ion channel - Wikipedia [en.wikipedia.org]
- 3. Cyclic nucleotide-regulated channels (CNG) | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Cyclic nucleotide-gated channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Pharmacology of Cyclic Nucleotide-Gated Channels: Emerging from the Darkness - PMC [pmc.ncbi.nlm.nih.gov]
The Modulatory Effects of 8-Position Substituted cGMP Analogs on Phosphodiesterase Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic guanosine monophosphate (cGMP) is a ubiquitous second messenger pivotal to a multitude of physiological processes, including cardiovascular homeostasis, smooth muscle relaxation, and neuronal signaling. The intracellular concentration of cGMP is meticulously regulated by the balance between its synthesis by guanylyl cyclases and its degradation by phosphodiesterases (PDEs). PDEs, a diverse superfamily of enzymes, hydrolyze cyclic nucleotides, and various PDE families exhibit distinct specificities for cGMP and cAMP.
The strategic modification of the cGMP molecule, particularly at the 8-position of the purine ring, has been a key area of research for developing selective modulators of cGMP-dependent signaling pathways. These analogs serve as powerful tools to probe the structure and function of PDE catalytic sites and as potential therapeutic agents. This technical guide focuses on the effects of 8-substituted cGMP analogs on PDE activity. Due to the limited availability of specific data for 8-APT-cGMP (8-amino-pteridinone-cGMP), this paper will discuss the broader class of 8-amino-substituted cGMP analogs, using publicly available data for structurally related compounds to illustrate their interaction with various PDE isoforms. The guide will provide an overview of their inhibitory profiles, detailed experimental methodologies for assessing their activity, and visual representations of the relevant signaling pathways and experimental workflows.
Quantitative Data on the Inhibition of PDEs by an 8-Amino-Substituted Analog
| Compound | PDE Isoform/Activity | Ki (μM) |
| 1-methyl-3-isobutyl-8-(methylamino)xanthine (MIMAX) | cGMP PDE | 0.43 |
| Ca2+ PDE | 0.55 | |
| cAMP PDE | 42 |
Table 1: Inhibitory constants (Ki) of MIMAX against different phosphodiesterase activities. Data sourced from a study on the soluble fraction of rat aorta.[1]
This data indicates that MIMAX is a potent inhibitor of cGMP PDE and Ca2+-calmodulin-stimulated PDE (Ca2+ PDE), while exhibiting significantly weaker activity against cAMP-hydrolyzing PDEs.[1] This selectivity for cGMP-hydrolyzing enzymes is a characteristic feature of many cGMP analogs and highlights their potential for targeted therapeutic interventions.
Qualitative studies on other 8-substituted cGMP analogs, such as 8-bromo and 8-p-chlorophenylthio-cGMP, have shown that bulky substitutions at this position are well-tolerated by the catalytic sites of PDE1, PDE2, and PDE6, leading to high-affinity inhibition.[2] Conversely, PDE3 and PDE5 exhibit a reduced affinity for these analogs, suggesting that the active sites of these isoforms may be sterically hindered.[2]
Signaling Pathways and Experimental Workflows
To understand the context of this compound's action, it is crucial to visualize the cGMP signaling pathway and the experimental procedures used to study its effects.
cGMP Signaling Pathway
The following diagram illustrates the central role of phosphodiesterases in regulating cGMP signaling.
References
- 1. Role of selective cyclic GMP phosphodiesterase inhibition in the myorelaxant actions of M&B 22,948, MY-5445, vinpocetine and 1-methyl-3-isobutyl-8-(methylamino)xanthine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of cyclic nucleotide phosphodiesterases with cyclic GMP analogs: topology of the catalytic domains - PubMed [pubmed.ncbi.nlm.nih.gov]
The Theoretical Basis for Utilizing 8-pCPT-cGMP in Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
8-(4-Chlorophenylthio)-cGMP (8-pCPT-cGMP) is a potent and membrane-permeable analog of cyclic guanosine monophosphate (cGMP) that serves as a valuable tool in pharmacological research. Its high lipophilicity and resistance to hydrolysis by phosphodiesterases (PDEs) make it a superior alternative to other cGMP analogs for studies in intact cells. 8-pCPT-cGMP acts as a selective activator of cGMP-dependent protein kinase (PKG), with a notable preference for the PKG II isotype. This selectivity, coupled with its ability to modulate cyclic nucleotide-gated (CNG) channels, makes it an indispensable compound for dissecting the intricate roles of the cGMP signaling pathway in a multitude of physiological processes. This guide provides a comprehensive overview of the theoretical underpinnings for the use of 8-pCPT-cGMP, detailed experimental protocols, and a summary of its quantitative effects on various cellular targets.
Core Principles of 8-pCPT-cGMP Action
8-pCPT-cGMP's utility in research stems from its specific interactions with key components of the cGMP signaling cascade. Unlike the endogenous second messenger cGMP, which has a short half-life due to rapid degradation by PDEs, 8-pCPT-cGMP offers a more stable and sustained activation of its targets.
Mechanism of Action: Selective PKG Activation
The primary mechanism of action for 8-pCPT-cGMP is the activation of cGMP-dependent protein kinase (PKG).[1][2] PKG is a serine/threonine kinase that, upon activation by cGMP or its analogs, phosphorylates a wide array of substrate proteins, leading to downstream cellular effects. These effects are diverse and include the regulation of smooth muscle tone, platelet aggregation, neuronal signaling, and gene expression.[3][4][5]
8-pCPT-cGMP exhibits a degree of isotype selectivity, showing a preference for PKG II over PKG I. This allows researchers to probe the specific functions of PKG II in various cell types and tissues. The bulky 8-pCPT moiety is thought to fit more favorably into the cGMP-binding pocket of PKG II, contributing to this selectivity.
Interaction with Other Cellular Targets
Beyond its effects on PKG, 8-pCPT-cGMP is also a potent agonist of cyclic nucleotide-gated (CNG) channels. This is particularly relevant in tissues such as the retina and olfactory system, where CNG channels play a crucial role in signal transduction. Furthermore, its resistance to hydrolysis by most PDEs ensures a sustained elevation of cGMP-mediated signaling, a desirable characteristic for in vitro and in vivo experimental setups.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of 8-pCPT-cGMP's interactions with its primary targets.
| Target | Parameter | Value | Species/System | Reference |
| PKG II | EC50 | 1.8 µM | Not specified | |
| PKG II | Ka | 22 nM | Not specified | |
| CNG Channel | EC50 | 0.5 µM | Not specified | |
| Human αβγ-ENaC | EC50 | 101 µM | Xenopus oocytes |
| Assay | Parameter | Value | Agonist | System | Reference |
| Inhibition of Cytosolic Ionized Ca2+ Increase | IC50 | ~100 µM | ADP, Thrombin, Collagen | Human Platelets | |
| Inhibition of Platelet Aggregation | IC50 | ~100 µM | ADP, Thrombin, Collagen | Human Platelets |
Signaling Pathways Involving 8-pCPT-cGMP
The diagrams below, generated using the DOT language, illustrate the central role of 8-pCPT-cGMP in the cGMP signaling pathway and its downstream effects.
Caption: General signaling pathway of 8-pCPT-cGMP.
Caption: 8-pCPT-cGMP-induced smooth muscle relaxation pathway.
Detailed Experimental Protocols
The following are synthesized protocols for key experiments utilizing 8-pCPT-cGMP, based on methodologies described in the cited literature.
Platelet Aggregation Assay
Objective: To measure the inhibitory effect of 8-pCPT-cGMP on agonist-induced platelet aggregation.
Materials:
-
Freshly drawn human blood anticoagulated with 3.2% sodium citrate.
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
8-pCPT-cGMP stock solution (e.g., 10 mM in saline).
-
Platelet agonists: Adenosine diphosphate (ADP), Thrombin, Collagen.
-
Platelet aggregometer.
-
Aggregometer cuvettes and stir bars.
Procedure:
-
PRP and PPP Preparation:
-
Centrifuge whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP.
-
Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15 minutes to obtain PPP.
-
-
Aggregometer Setup:
-
Calibrate the aggregometer using PRP (0% aggregation) and PPP (100% aggregation).
-
-
Aggregation Measurement:
-
Pipette a defined volume of PRP (e.g., 450 µL) into an aggregometer cuvette with a stir bar.
-
Pre-incubate the PRP with various concentrations of 8-pCPT-cGMP (e.g., 10-200 µM) or vehicle control for a specified time (e.g., 5-10 minutes) at 37°C.
-
Initiate aggregation by adding a specific concentration of a platelet agonist (e.g., 8 µM ADP, 0.025 IU/ml thrombin, or 1-3 µg/ml collagen).
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Determine the maximum aggregation percentage for each condition.
-
Plot the concentration of 8-pCPT-cGMP against the percentage inhibition of aggregation to calculate the IC50 value.
-
Vascular Smooth Muscle Relaxation (Vasodilation) Assay
Objective: To assess the vasodilatory effects of 8-pCPT-cGMP on pre-contracted arterial rings.
Materials:
-
Isolated arterial rings (e.g., rat aorta).
-
Organ bath system with physiological salt solution (PSS), aerated with 95% O2 / 5% CO2 and maintained at 37°C.
-
Isometric force transducer.
-
Vasoconstrictor agent (e.g., phenylephrine, norepinephrine).
-
8-pCPT-cGMP stock solution.
Procedure:
-
Tissue Preparation:
-
Isolate arteries and cut into rings of 2-3 mm in length.
-
Mount the arterial rings in the organ baths under a resting tension (e.g., 1-2 g).
-
Allow the rings to equilibrate for at least 60 minutes, with periodic washing with fresh PSS.
-
-
Pre-contraction:
-
Induce a stable contraction with a vasoconstrictor agent (e.g., 1 µM phenylephrine).
-
-
Relaxation Measurement:
-
Once a stable contraction plateau is reached, add cumulative concentrations of 8-pCPT-cGMP to the organ bath.
-
Record the changes in isometric tension until a maximal relaxation response is observed.
-
-
Data Analysis:
-
Express the relaxation response as a percentage of the pre-contraction induced by the vasoconstrictor.
-
Plot the concentration of 8-pCPT-cGMP against the percentage of relaxation to determine the EC50 value.
-
Neuronal Activity Recording
Objective: To investigate the effect of 8-pCPT-cGMP on neuronal activity.
Materials:
-
Cultured neurons or brain slices.
-
Patch-clamp electrophysiology setup or microelectrode array (MEA) system.
-
Artificial cerebrospinal fluid (aCSF) or appropriate recording solution.
-
8-pCPT-cGMP stock solution.
Procedure (Patch-Clamp):
-
Cell Preparation:
-
Prepare cultured neurons or brain slices for recording.
-
-
Electrophysiological Recording:
-
Obtain a whole-cell patch-clamp recording from a neuron.
-
Record baseline neuronal activity (e.g., membrane potential, firing frequency, synaptic currents).
-
Perfuse the recording chamber with aCSF containing a specific concentration of 8-pCPT-cGMP.
-
Record the changes in neuronal activity during and after the application of 8-pCPT-cGMP.
-
-
Data Analysis:
-
Analyze the recorded electrophysiological parameters (e.g., changes in resting membrane potential, action potential frequency, amplitude and frequency of synaptic events).
-
Compare the activity before, during, and after 8-pCPT-cGMP application to determine its effects.
-
Conclusion
8-pCPT-cGMP is a powerful and versatile pharmacological tool for investigating the cGMP signaling pathway. Its favorable properties, including cell permeability, resistance to degradation, and selectivity for PKG, make it an invaluable reagent for a wide range of in vitro and in vivo studies. By understanding its theoretical basis and employing rigorous experimental protocols, researchers can effectively utilize 8-pCPT-cGMP to elucidate the complex roles of cGMP in health and disease, paving the way for the development of novel therapeutic strategies.
References
- 1. Analysis of the functional role of cGMP-dependent protein kinase in intact human platelets using a specific activator 8-para-chlorophenylthio-cGMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. Pleiotropic regulation of vascular smooth muscle tone by cyclic GMP-dependent protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cGMP Signaling and Vascular Smooth Muscle Cell Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Invited review: cGMP-dependent protein kinase signaling mechanisms in smooth muscle: from the regulation of tone to gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ripple Effect: A Technical Guide to the Downstream Consequences of 8-APT-cGMP Activation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the multifaceted downstream effects initiated by the activation of cyclic guanosine monophosphate (cGMP) signaling, with a specific focus on the experimental use of 8-aminophenylthio-cGMP (8-APT-cGMP) and its analogs. As potent, membrane-permeable activators of cGMP-dependent protein kinase (PKG), these molecules serve as invaluable tools to dissect the intricate signaling cascades that govern a wide array of physiological processes. This document provides a comprehensive overview of the core signaling pathways, quantitative data from key experimental findings, detailed methodologies for reproducing these experiments, and visual representations of the underlying molecular interactions.
Core Signaling Pathway: The cGMP/PKG Axis
Cyclic GMP is a ubiquitous second messenger that plays a pivotal role in cellular signaling.[1] Its effects are primarily mediated through the activation of cGMP-dependent protein kinase (PKG), a serine/threonine kinase.[2] The canonical pathway begins with the synthesis of cGMP from guanosine triphosphate (GTP) by guanylyl cyclases (GCs). Soluble GC (sGC) is activated by nitric oxide (NO), while particulate GC (pGC) is activated by natriuretic peptides.[3]
Upon binding of cGMP, PKG undergoes a conformational change that unleashes its catalytic activity, leading to the phosphorylation of a multitude of downstream target proteins. These phosphorylation events alter the function of target proteins, thereby modulating complex cellular responses such as smooth muscle relaxation, inhibition of platelet aggregation, and regulation of cell growth and differentiation.[2]
This compound and its structural relatives, like 8-bromo-cGMP (8-Br-cGMP) and 8-(4-chlorophenylthio)-cGMP (8-pCPT-cGMP), are synthetic analogs of cGMP. Their modifications at the 8-position render them resistant to hydrolysis by phosphodiesterases (PDEs), the enzymes responsible for cGMP degradation. This resistance ensures a sustained activation of PKG, making them powerful probes for studying cGMP-mediated signaling events.
Quantitative Data on Downstream Effects
The activation of PKG by cGMP analogs triggers a cascade of events that can be quantified to understand the potency and efficacy of these compounds. The following tables summarize key quantitative data from studies using cGMP analogs to probe downstream effects.
| Compound | Target/Effect | Metric | Value | Cell/Tissue Type | Reference |
| 8-Br-cGMP | PKG1α Activation | Ka | 0.26 µM | Recombinant Human | [4] |
| 8-pCPT-cGMP | PKG II Activation | Ka | 22 nM | Recombinant Human | |
| 8-Br-cGMP | p38 MAPK Inhibition | - | Significant inhibition at 1 mM | Mesangial Cells | |
| 8-Br-cGMP | EGFR Phosphorylation (Y992) | - | Dose-dependent decrease | Epithelial Ovarian Cancer Cells | |
| 8-Br-cGMP | PLCγ1 Phosphorylation (Y783) | - | Dose-dependent decrease | Epithelial Ovarian Cancer Cells |
Table 1: Activation Constants and Signaling Effects of cGMP Analogs.
| Compound | Agonist | Effect | IC50 | Cell/Tissue Type | Reference |
| 8-pCPT-cGMP | Thrombin | Inhibition of Platelet Aggregation | More effective than 8-Br-cGMP | Human Platelets |
Table 2: Effects of cGMP Analogs on Platelet Aggregation.
| Compound | Effect | Target Protein | Phosphorylation Site | Cell/Tissue Type | Reference |
| 8-pCPT-cGMP | Increased Phosphorylation | VASP | Ser239 | Human Platelets | |
| 8-Br-cGMP | Increased Phosphorylation | VASP | Ser239 | Cardiac Myocytes |
Table 3: Effects of cGMP Analogs on VASP Phosphorylation.
Experimental Protocols
Reproducibility is a cornerstone of scientific advancement. This section provides detailed methodologies for key experiments used to investigate the downstream effects of this compound and its analogs.
Protocol 1: Platelet Aggregation Assay
This protocol details the measurement of platelet aggregation in response to agonists and the inhibitory effects of cGMP analogs using light transmission aggregometry.
Materials:
-
Freshly drawn human whole blood anticoagulated with 3.8% tri-sodium citrate.
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
Platelet agonist (e.g., thrombin, ADP, collagen).
-
This compound or other cGMP analogs.
-
Platelet aggregometer.
-
Stir bars.
Procedure:
-
PRP and PPP Preparation: Centrifuge whole blood at a low speed (e.g., 240 x g) for 10 minutes at room temperature to obtain PRP. Centrifuge the remaining blood at a high speed to obtain PPP, which serves as a blank.
-
Baseline and Calibration: Adjust the aggregometer to 0% aggregation with PRP and 100% aggregation with PPP.
-
Incubation: Pre-incubate PRP with the desired concentration of this compound or vehicle control in the aggregometer cuvette with a stir bar for a specified time (e.g., 2 minutes).
-
Agonist Addition: Add the platelet agonist to the cuvette to induce aggregation.
-
Data Acquisition: Record the change in light transmission over time. The percentage of aggregation is calculated relative to the PPP control.
-
Data Analysis: Determine the inhibitory effect of this compound by comparing the aggregation curves of treated samples to the vehicle control.
Protocol 2: Western Blot Analysis of VASP Phosphorylation
This protocol describes the detection of Vasodilator-Stimulated Phosphoprotein (VASP) phosphorylation at serine 239, a key downstream target of PKG, using Western blotting.
Materials:
-
Cell or tissue lysates.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% BSA in TBST).
-
Primary antibodies: anti-phospho-VASP (Ser239) and anti-total VASP.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Sample Preparation: Lyse cells or tissues treated with this compound or control in a buffer containing protease and phosphatase inhibitors. Determine protein concentration using a standard assay (e.g., BCA).
-
SDS-PAGE: Separate proteins by size by running the lysates on an SDS-polyacrylamide gel.
-
Electrotransfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (anti-phospho-VASP or anti-total VASP) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phospho-VASP signal to the total VASP signal.
Protocol 3: Isometric Tension Measurement in Vascular Smooth Muscle
This protocol outlines the measurement of vascular smooth muscle relaxation in response to cGMP analogs using a wire myograph system.
Materials:
-
Isolated blood vessel segments (e.g., mesenteric artery).
-
Wire myograph system.
-
Physiological salt solution (PSS).
-
High potassium solution (for inducing contraction).
-
This compound or other cGMP analogs.
-
Data acquisition system.
Procedure:
-
Vessel Preparation: Dissect and clean a segment of the blood vessel and mount it on the wires of the myograph chamber filled with PSS.
-
Equilibration and Normalization: Allow the vessel to equilibrate and then normalize it to its optimal resting tension.
-
Contraction: Induce a stable contraction by replacing the PSS with a high potassium solution.
-
Relaxation Response: Once a stable contraction is achieved, add cumulative concentrations of this compound to the chamber.
-
Data Recording: Record the changes in isometric tension throughout the experiment.
-
Data Analysis: Express the relaxation responses as a percentage of the pre-contracted tension and construct a dose-response curve to determine the potency of the cGMP analog.
Downstream Signaling Networks
The activation of PKG by this compound initiates a complex network of downstream signaling events that vary depending on the cell type. Below are diagrams illustrating the key downstream effectors in platelets and smooth muscle cells.
Platelet Signaling
In platelets, PKG activation leads to the phosphorylation of several proteins that ultimately inhibit platelet aggregation. Key targets include the IP3 receptor-associated PKG substrate (IRAG), which reduces calcium release from intracellular stores, and VASP, which is involved in regulating actin dynamics and integrin activation.
Smooth Muscle Signaling
In smooth muscle cells, PKG-mediated phosphorylation leads to a decrease in intracellular calcium concentration and a desensitization of the contractile machinery to calcium, resulting in relaxation. Key targets include phospholamban (PLB), which enhances calcium reuptake into the sarcoplasmic reticulum, and the large-conductance calcium-activated potassium (BK) channels, which leads to hyperpolarization and reduced calcium influx.
References
- 1. Biochemistry, Cyclic GMP - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. cGMP-Dependent Protein Kinases and cGMP Phosphodiesterases in Nitric Oxide and cGMP Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cGMP Signaling in the Cardiovascular System—The Role of Compartmentation and Its Live Cell Imaging [mdpi.com]
- 4. Identification of Novel Substrates for cGMP Dependent Protein Kinase (PKG) through Kinase Activity Profiling to Understand Its Putative Role in Inherited Retinal Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Administration of 8-Substituted cGMP Analogs
A Note on the Target Compound: Initial literature searches for "8-APT-cGMP" did not yield sufficient data for its in vivo application, including its specific mechanism of action, effective dosages, or detailed experimental protocols. Due to this lack of available information, these application notes and protocols have been developed using a well-characterized and structurally related 8-substituted cGMP analog, 8-Bromoguanosine 3',5'-cyclic monophosphate (8-Br-cGMP) , as a representative compound. 8-Br-cGMP is a membrane-permeable cGMP analog known to activate cGMP-dependent protein kinase (PKG) and has been utilized in numerous in vivo animal studies.[1][2] Researchers should consider the information presented here as a foundational guide and adapt it based on the specific properties of this compound once they become available.
Introduction
Cyclic guanosine monophosphate (cGMP) is a critical second messenger involved in a multitude of physiological processes, including cardiovascular homeostasis, neuronal signaling, and smooth muscle relaxation.[3][4] The intracellular levels of cGMP are tightly regulated by its synthesis via guanylate cyclases and its degradation by phosphodiesterases (PDEs). 8-substituted cGMP analogs, such as 8-Br-cGMP, are valuable research tools for investigating the cGMP signaling pathway. These analogs are generally more resistant to hydrolysis by PDEs, leading to a more sustained activation of downstream effectors like Protein Kinase G (PKG). These notes provide an overview of the in vivo applications of 8-Br-cGMP and detailed protocols for its administration in animal models.
Mechanism of Action
8-Br-cGMP acts as a cell-permeable analog of cGMP. Its primary mechanism of action is the activation of cGMP-dependent protein kinase (PKG). PKG is a serine/threonine kinase that phosphorylates a variety of downstream targets, leading to diverse cellular responses. By directly activating PKG, 8-Br-cGMP bypasses the need for upstream signaling events that would typically lead to cGMP production, allowing for a focused investigation of the consequences of PKG activation.
Signaling Pathway
The canonical nitric oxide (NO)/cGMP/PKG signaling pathway is a central focus of many studies utilizing cGMP analogs. In this pathway, NO activates soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of GTP to cGMP. Elevated cGMP levels then lead to the activation of PKG and subsequent downstream signaling events.
Quantitative Data Summary
The following table summarizes quantitative data for 8-Br-cGMP from various in vivo and in vitro studies. Doses and concentrations should be optimized for specific animal models and experimental conditions.
| Application Area | Animal Model | Administration Route | Dose/Concentration | Observed Effect | Reference |
| Neuroscience | Rat | Intra-LA Infusion | Dose-dependent | Enhanced fear memory consolidation. | |
| Rat | Intrathecal | 0.1-0.25 µmol | Reduced nociceptive behavior in the formalin test. | ||
| Rat (cortical slices) | Bath application | 1 µM | Rescued oTau-induced LTP impairment. | ||
| Rat Embryonic Motor Neurons (in vitro) | Culture medium | EC₅₀ of 30 µM | Abolished toxic effects of L-NAME on BDNF-treated motor neurons. | ||
| Cardiovascular | Rabbit (isolated heart) | Perfusion | Not specified | Inhibited vasopressin-induced coronary artery constriction. | |
| Rat (aortic smooth muscle cells in vitro) | Culture medium | 100 µM | Inhibited angiotensin II- or K+-induced peak Ca2+ accumulation. | ||
| Mouse | Intravenous | 10 mg/kg | Resulted in vasodilator responses. | ||
| Oncology | Mouse (xenograft) | Not specified | Not specified | Hampered the growth of epithelial ovarian cancer xenograft tumors. |
Experimental Protocols
Preparation of 8-Br-cGMP for In Vivo Administration
Materials:
-
8-Br-cGMP, sodium salt (CAS Number: 51116-01-9)
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.2-7.4 or sterile 0.9% saline.
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringe filters (0.22 µm)
Procedure:
-
Storage and Handling: 8-Br-cGMP powder should be stored at -20°C. Solutions are generally unstable and should be prepared fresh before each experiment.
-
Reconstitution:
-
On the day of the experiment, allow the 8-Br-cGMP powder to equilibrate to room temperature before opening the vial to prevent condensation.
-
Aseptically weigh the required amount of 8-Br-cGMP powder.
-
Reconstitute the powder in sterile PBS (pH 7.2) or sterile 0.9% saline to the desired stock concentration. For example, to prepare a 10 mM stock solution of 8-Br-cGMP sodium salt (MW: 446.09 g/mol ), dissolve 4.46 mg in 1 mL of sterile PBS.
-
Vortex gently until the powder is completely dissolved.
-
-
Sterilization:
-
Filter the reconstituted solution through a 0.22 µm sterile syringe filter into a sterile tube to ensure sterility for in vivo administration.
-
-
Final Dilution:
-
Prepare the final working concentration for injection by diluting the sterile stock solution with sterile PBS or saline immediately before administration.
-
Administration Routes
The choice of administration route depends on the target tissue and the desired systemic or localized effect. Common routes for rodents include intraperitoneal (IP) and intracerebroventricular (ICV) injections.
Purpose: Systemic administration of 8-Br-cGMP.
Materials:
-
Prepared sterile 8-Br-cGMP solution
-
Appropriately sized sterile syringes (e.g., 1 mL)
-
Appropriately sized sterile needles (e.g., 25-27G for mice, 23-25G for rats)
-
70% ethanol for disinfection
-
Animal scale
Procedure:
-
Animal Preparation:
-
Weigh the animal to accurately calculate the injection volume.
-
Properly restrain the animal. For rats, a two-person technique is often preferred.
-
-
Injection Site:
-
The preferred injection site is the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.
-
-
Injection:
-
Swab the injection site with 70% ethanol.
-
Tilt the animal slightly with the head downwards.
-
Insert the needle at a 30-40° angle with the bevel up.
-
Gently aspirate to ensure the needle has not entered a blood vessel or internal organ.
-
Inject the calculated volume of 8-Br-cGMP solution smoothly. The maximum recommended injection volume for IP administration in mice and rats is typically < 10 ml/kg.
-
-
Post-injection Monitoring:
-
Return the animal to its cage and monitor for any signs of distress or adverse reactions.
-
Purpose: Direct administration of 8-Br-cGMP to the central nervous system, bypassing the blood-brain barrier. This is a surgical procedure that requires anesthesia and aseptic technique.
Materials:
-
Prepared sterile 8-Br-cGMP solution
-
Stereotaxic apparatus
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Surgical tools (scalpel, drill, etc.)
-
Guide cannula and dummy cannula
-
Injection cannula connected to a microsyringe pump
-
Suturing material
-
Antiseptic solution and sterile drapes
Procedure:
-
Surgical Preparation:
-
Anesthetize the rat and mount it in the stereotaxic frame.
-
Shave and disinfect the scalp.
-
Make a midline incision to expose the skull.
-
-
Cannula Implantation:
-
Using appropriate stereotaxic coordinates for the target ventricle (e.g., lateral ventricle), drill a small hole in the skull.
-
Implant a guide cannula to the correct depth and secure it with dental cement.
-
Insert a dummy cannula to keep the guide cannula patent.
-
Suture the scalp and allow the animal to recover for a specified period (e.g., one week).
-
-
ICV Injection:
-
On the day of the experiment, gently restrain the conscious animal.
-
Remove the dummy cannula and insert the injection cannula, which is connected to a microsyringe pump.
-
Infuse the desired volume of 8-Br-cGMP solution at a slow, controlled rate (e.g., 0.5-1 µL/min) to avoid increased intracranial pressure.
-
After the infusion, leave the injection cannula in place for a short period to allow for diffusion before replacing it with the dummy cannula.
-
-
Post-injection Monitoring:
-
Monitor the animal for any neurological or behavioral changes.
-
Experimental Workflow
The following diagram illustrates a typical experimental workflow for an in vivo study using an 8-substituted cGMP analog.
Concluding Remarks
The administration of 8-substituted cGMP analogs like 8-Br-cGMP is a powerful technique for elucidating the in vivo functions of the cGMP/PKG signaling pathway. Success in these experiments hinges on careful preparation of the compound, selection of the appropriate administration route and dose, and rigorous experimental design. The protocols and data presented here for 8-Br-cGMP provide a solid foundation for researchers to design and execute their own in vivo studies. It is imperative to consult relevant institutional animal care and use committee (IACUC) guidelines and to optimize all procedures for the specific experimental context.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cyclic GMP signaling in cardiovascular pathophysiology and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cGMP signalling in the mammalian brain: role in synaptic plasticity and behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Signaling Studies Using 8-pCPT-cGMP
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-(4-Chlorophenylthio)-cGMP (8-pCPT-cGMP) is a potent and cell-permeable analog of cyclic guanosine monophosphate (cGMP). Its high lipophilicity allows it to efficiently cross cell membranes, making it an invaluable tool for studying cGMP-mediated signaling pathways in intact cells.[1] A key advantage of 8-pCPT-cGMP is its resistance to hydrolysis by most phosphodiesterases (PDEs), ensuring a sustained intracellular concentration and prolonged activation of its downstream targets.[1]
The primary intracellular effector of 8-pCPT-cGMP is cGMP-dependent protein kinase (PKG).[1][2] Activation of PKG by 8-pCPT-cGMP leads to the phosphorylation of various substrate proteins, thereby modulating a wide range of cellular processes, including smooth muscle relaxation, platelet aggregation, and gene expression.[1] This document provides detailed application notes and protocols for the use of 8-pCPT-cGMP in cell culture for signaling studies, with a focus on activating the PKG pathway and analyzing downstream phosphorylation events.
Mechanism of Action
8-pCPT-cGMP acts as a selective activator of cGMP-dependent protein kinase (PKG) isoforms, including PKG Iα, Iβ, and II. By binding to the regulatory domain of PKG, it induces a conformational change that unleashes the catalytic activity of the kinase. This leads to the phosphorylation of specific serine and threonine residues on target proteins. One of the most well-characterized downstream targets of PKG is the Vasodilator-Stimulated Phosphoprotein (VASP), which is phosphorylated at Serine 239 upon PKG activation. This phosphorylation event is often used as a reliable marker for PKG activity in cells.
Data Presentation
The following tables summarize key quantitative data related to the activity and application of 8-pCPT-cGMP.
Table 1: In Vitro Efficacy of 8-pCPT-cGMP and Related Compounds
| Compound | Target | Parameter | Value | Reference |
| 8-pCPT-cGMP | PKGII | EC50 | 1.8 µM | |
| 8-pCPT-cGMP | ENaC (human) | EC50 | 101 µM | |
| (Rp)-8-pCPT-cGMPS | cGMP-dependent protein kinase | Ki | 0.5 µM |
Table 2: Effective Concentrations of 8-pCPT-cGMP in Cellular Assays
| Cell Type | Assay | Effective Concentration | Observed Effect | Reference |
| Porcine Granulosa Cells | Progesterone Release | 0.1-100 nM | Increased progesterone release | |
| Human Platelets | VASP Phosphorylation | 20 µM | Induced VASP phosphorylation | |
| Human Platelets | VASP Phosphorylation | 200 µM | Positive control for VASP phosphorylation | |
| Xenopus Oocytes (expressing ENaC) | ENaC Activity | 0.2 mM | Stimulation of ENaC activity |
Experimental Protocols
Protocol 1: Preparation of 8-pCPT-cGMP Stock Solution
Materials:
-
8-pCPT-cGMP, sodium salt (e.g., BIOLOG Life Science Institute, Cat. No. C 009)
-
Sterile, nuclease-free water or an appropriate buffer (e.g., PBS)
-
Sterile microcentrifuge tubes
Procedure:
-
Refer to the manufacturer's specification sheet for the molecular weight of the specific lot of 8-pCPT-cGMP.
-
Calculate the required mass of 8-pCPT-cGMP to prepare a stock solution of desired concentration (e.g., 10 mM).
-
Weigh the 8-pCPT-cGMP powder in a sterile microcentrifuge tube.
-
Add the calculated volume of sterile water or buffer to the tube.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage.
Protocol 2: Cell Culture Treatment with 8-pCPT-cGMP
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
8-pCPT-cGMP stock solution (from Protocol 1)
-
Vehicle control (the solvent used to dissolve 8-pCPT-cGMP, e.g., sterile water)
Procedure:
-
Seed the cells in appropriate culture vessels (e.g., 6-well plates, 10 cm dishes) and grow them to the desired confluency (typically 70-90%).
-
On the day of the experiment, remove the old medium.
-
Add fresh, pre-warmed complete culture medium to the cells.
-
Dilute the 8-pCPT-cGMP stock solution to the desired final concentration in the fresh culture medium. For dose-response experiments, prepare a range of concentrations.
-
Add the 8-pCPT-cGMP-containing medium to the cells.
-
For the control group, add an equivalent volume of the vehicle to the medium.
-
Incubate the cells for the desired period (e.g., 10 minutes to 1 hour, this may require optimization).
-
After the incubation period, proceed immediately to cell lysis for downstream analysis (e.g., Western blotting).
Protocol 3: Western Blot Analysis of VASP Phosphorylation
Materials:
-
Treated and control cells (from Protocol 2)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Cell Lysis Buffer (see recipe below)
-
Cell scraper
-
Microcentrifuge
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-VASP (Ser239)
-
Mouse anti-total VASP
-
Loading control antibody (e.g., anti-GAPDH or anti-β-actin)
-
-
HRP-conjugated secondary antibodies:
-
Anti-rabbit IgG-HRP
-
Anti-mouse IgG-HRP
-
-
Chemiluminescent substrate
-
Imaging system
Cell Lysis Buffer Recipe (Modified RIPA buffer for phosphoproteins):
-
50 mM Tris-HCl, pH 7.4
-
150 mM NaCl
-
1% Triton X-100
-
0.5% Sodium deoxycholate
-
0.1% SDS
-
1 mM EDTA
-
Add fresh before use:
-
Protease inhibitor cocktail
-
Phosphatase inhibitor cocktail (containing sodium orthovanadate, sodium fluoride, and β-glycerophosphate)
-
Procedure:
-
Cell Lysis: a. After treatment, place the culture plates on ice and aspirate the medium. b. Wash the cells once with ice-cold PBS. c. Add an appropriate volume of ice-cold lysis buffer to each plate. d. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. e. Incubate the lysate on ice for 30 minutes, vortexing occasionally. f. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. g. Transfer the supernatant (protein extract) to a new tube.
-
Protein Quantification: a. Determine the protein concentration of each lysate using a BCA or similar protein assay.
-
Sample Preparation and SDS-PAGE: a. Normalize the protein concentration of all samples with lysis buffer. b. Add Laemmli sample buffer to the lysates and boil for 5 minutes. c. Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Protein Transfer: a. Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting: a. Block the membrane with 5% BSA in TBST for 1 hour at room temperature. b. Incubate the membrane with the primary antibody against phospho-VASP (Ser239) overnight at 4°C (dilution to be optimized according to the manufacturer's instructions). c. Wash the membrane three times with TBST for 10 minutes each. d. Incubate the membrane with the HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature. e. Wash the membrane three times with TBST for 10 minutes each. f. Apply the chemiluminescent substrate and visualize the bands using an imaging system. g. (Optional but recommended) Strip the membrane and re-probe for total VASP and a loading control to ensure equal protein loading.
Visualization of Signaling Pathways and Workflows
Caption: 8-pCPT-cGMP signaling pathway.
Caption: Western blot workflow for p-VASP.
References
Application Notes: 8-APT-cGMP in the Study of Synaptic Plasticity
References
- 1. columbianeuroresearch.org [columbianeuroresearch.org]
- 2. The Specific Role of cGMP in Hippocampal LTP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nitric Oxide Signaling Contributes to Late-Phase LTP and CREB Phosphorylation in the Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Long-Term Potentiation in the Visual Cortex Requires Both Nitric Oxide Receptor Guanylyl Cyclases - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing 8-APT-cGMP Concentration for Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of 8-APT-cGMP (8-(4-Aminophenylthio)guanosine-3',5'-cyclic monophosphate) in cell culture experiments. This compound is a potent, membrane-permeable activator of cGMP-dependent protein kinase (PKG), a key enzyme in various physiological processes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in cell culture?
A1: this compound is a cell-permeable analog of cyclic guanosine monophosphate (cGMP). Its primary mechanism of action is the activation of cGMP-dependent protein kinase (PKG). By mimicking the endogenous second messenger cGMP, this compound can be used to study the downstream effects of the cGMP-PKG signaling pathway in a controlled in vitro environment. This pathway is crucial in regulating a wide range of cellular functions, including smooth muscle relaxation, platelet aggregation, neuronal signaling, and cell proliferation.
Q2: What is a typical starting concentration range for this compound in cell culture experiments?
A2: The optimal concentration of this compound is highly dependent on the cell type and the specific biological response being investigated. Based on studies with analogous compounds like 8-bromo-cGMP and 8-pCPT-cGMP, a common starting range for dose-response experiments is between 1 µM and 100 µM. However, some studies have used concentrations up to the millimolar range for specific applications, such as inducing apoptosis in cancer cells. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is typically soluble in aqueous solutions. For example, the related compound 8-bromo-cGMP is soluble in water up to 100 mM. It is recommended to prepare a concentrated stock solution (e.g., 10-100 mM) in sterile, nuclease-free water or a suitable buffer like PBS. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or below for long-term stability.
Q4: Can this compound exhibit biphasic or unexpected effects at different concentrations?
A4: Yes, cGMP analogs can sometimes exhibit biphasic dose-responses. For instance, in cardiac myocytes, low concentrations of cGMP analogs have been observed to have a positive inotropic effect, while higher concentrations lead to a negative inotropic effect[1][2]. Therefore, a comprehensive dose-response analysis is essential to fully characterize the effects of this compound in your model system.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect of this compound | Suboptimal Concentration: The concentration used may be too low to elicit a response. | Perform a dose-response experiment with a wider range of concentrations (e.g., 1 µM to 1 mM). |
| Low PKG Expression: The cell line may not express sufficient levels of cGMP-dependent protein kinase (PKG). | Verify PKG expression in your cell line using techniques like Western blotting or qPCR. | |
| Rapid Degradation: Endogenous phosphodiesterases (PDEs) can rapidly degrade cGMP analogs. | Pre-incubate cells with a broad-spectrum PDE inhibitor, such as IBMX (3-isobutyl-1-methylxanthine), before and during this compound treatment. | |
| Compound Instability: The this compound stock solution may have degraded. | Prepare a fresh stock solution and ensure proper storage conditions (-20°C or below, protected from light). | |
| High Cell Death or Cytotoxicity | Concentration Too High: The concentration of this compound may be cytotoxic to the cells. | Perform a cytotoxicity assay (e.g., MTT, CCK-8, or CellTox™ Green) to determine the maximum non-toxic concentration.[3] Lower the working concentration of this compound in your experiments. |
| Off-Target Effects: At high concentrations, the compound may have off-target effects leading to toxicity. | Carefully review the literature for known off-target effects and consider using a lower, more specific concentration. | |
| Inconsistent or Irreproducible Results | Variable Cell Health: Differences in cell passage number, confluency, or overall health can affect responsiveness. | Use cells within a consistent and low passage number range. Ensure cells are healthy and at a consistent confluency for all experiments. |
| Incomplete Dissolving of Compound: The this compound may not be fully dissolved in the culture medium. | Ensure the stock solution is fully dissolved before diluting it into the culture medium. Vortex gently before adding to the cells. |
Data Presentation: Effective Concentrations of cGMP Analogs
The following table summarizes effective concentrations of this compound and its analogs from various in vitro studies. This data can serve as a starting point for designing your own experiments.
| Compound | Cell Type | Effect Observed | Effective Concentration |
| 8-pCPT-cGMP | Human Platelets | Inhibition of agonist-induced aggregation | IC50 ≈ 100 µM[4] |
| 8-pCPT-cGMP | Rat Ventricular Myocytes | Activation of PKG | 10 µM[5] |
| 8-bromo-cGMP | Rat Embryonic Motor Neurons | Promotion of cell survival | EC50 ≈ 30 µM, maximal at ~100 µM |
| 8-bromo-cGMP | Rat Cardiac Myocytes | Biphasic inotropic response (positive at low, negative at high concentrations) | 1-30 µM (positive), >30 µM (negative) |
| 8-bromo-cGMP | Canine Glial Cells | No significant effect on cell viability | Up to 500 µM |
| 8-bromo-cGMP | Neural Stem Cells | Increased phosphorylation of ERK1/2 | 20 µM |
| 8-bromo-cGMP | Ovine Pulmonary Arteries | Relaxation | More potent than 8-bromo-cAMP |
| 8-bromo-cGMP | Rabbit Femoral Arterial Smooth Muscle | Relaxation | Effective in µM range |
| 8-bromo-cGMP | Rat Aortic Smooth Muscle Cells | Reduced proliferation | Effective in µM range |
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration using a Dose-Response Curve
This protocol outlines the steps to determine the effective concentration range of this compound for a specific biological endpoint.
-
Cell Seeding:
-
Seed your cells in a multi-well plate (e.g., 96-well) at a density that will ensure they are in the exponential growth phase and at an appropriate confluency at the time of treatment.
-
Incubate the cells under standard conditions (e.g., 37°C, 5% CO₂) for 24 hours to allow for attachment and recovery.
-
-
Preparation of this compound Dilutions:
-
Prepare a high-concentration stock solution of this compound in a suitable sterile solvent (e.g., 100 mM in water).
-
Perform a serial dilution of the stock solution in a complete cell culture medium to create a range of working concentrations. A common approach is to use a 10-point dilution series with 1:3 or 1:10 dilutions, spanning from a high concentration (e.g., 1 mM) to a low concentration (e.g., 1 nM).
-
Include a vehicle control (medium with the same concentration of the solvent used for the stock solution) and a negative control (untreated cells).
-
-
Cell Treatment:
-
Carefully remove the existing medium from the wells.
-
Add the prepared this compound dilutions and controls to the respective wells.
-
Incubate the plate for a predetermined duration based on the expected kinetics of the biological response (e.g., minutes for signaling events, hours to days for proliferation or apoptosis).
-
-
Assay for Biological Response:
-
At the end of the incubation period, perform the relevant assay to measure your biological endpoint of interest. This could be, for example, a PKG activity assay, a cell proliferation assay, a reporter gene assay, or measurement of a specific biomarker.
-
-
Data Analysis:
-
Plot the response as a function of the log of the this compound concentration.
-
Use a non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine key parameters such as the EC₅₀ (half-maximal effective concentration) or IC₅₀ (half-maximal inhibitory concentration).
-
Protocol 2: Cytotoxicity Assessment of this compound using a CCK-8 Assay
This protocol is to determine the concentration range of this compound that is non-toxic to the cells.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of approximately 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate for 24 hours at 37°C and 5% CO₂.
-
-
Compound Treatment:
-
Prepare a range of this compound concentrations in the culture medium, similar to the dose-response protocol.
-
Remove the medium and add 100 µL of the medium containing the different this compound concentrations to the wells. Include vehicle and untreated controls.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
CCK-8 Assay:
-
Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubate the plate for 1-4 hours in the incubator.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration to identify the concentration at which cytotoxicity becomes significant.
-
Mandatory Visualizations
Caption: The cGMP-PKG signaling pathway and the role of this compound.
Caption: Workflow for optimizing this compound concentration.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Activation of Distinct cAMP-Dependent and cGMP-Dependent Pathways by Nitric Oxide in Cardiac Myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Influence of the cGMP analog 8-PCPT-cGMP on agonist-induced increases in cytosolic ionized Ca2+ and on aggregation of human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of cyclic GMP-dependent protein kinase in the contractile response to exogenous nitric oxide in rat cardiac myocytes - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing 8-APT-cGMP-induced cytotoxicity
Disclaimer: Information regarding 8-APT-cGMP is limited in publicly available scientific literature. The following guidance is based on the known properties of other 8-substituted cGMP analogs and general principles of cell culture and pharmacology. Researchers should always perform initial dose-response experiments and cytotoxicity assays to determine the specific effects of this compound on their experimental system.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected mechanism of action?
This compound is a derivative of cyclic guanosine monophosphate (cGMP) with a substitution at the 8th position of the guanine ring. While specific data for this compound is scarce, 8-substituted cGMP analogs are known to act as modulators of cGMP-dependent signaling pathways.[1] These pathways are crucial in regulating various physiological processes, including smooth muscle relaxation, platelet aggregation, and neuronal function.[2][3] The primary intracellular effectors of cGMP are cGMP-dependent protein kinases (PKG), cGMP-gated ion channels, and phosphodiesterases (PDEs).[4][5] Modifications at the C8 position can alter the analog's affinity and selectivity for these targets compared to endogenous cGMP.
Q2: Is cytotoxicity a known issue with 8-substituted cGMP analogs?
The effect of cGMP analogs on cell viability is context-dependent and can vary significantly between cell types. In some cancer cell lines, activation of the cGMP/PKG pathway can lead to reduced cell viability and apoptosis. Conversely, in other cell types, such as photoreceptors, excessive cGMP levels can be cytotoxic, while certain inhibitory cGMP analogs can be protective. Therefore, it is crucial to empirically determine the cytotoxic potential of this compound in your specific cell model.
Q3: What are the potential off-target effects of this compound?
Off-target effects refer to the modulation of biological targets other than the intended one. For 8-substituted cGMP analogs, potential off-target effects could include interactions with other cyclic nucleotide-binding proteins, such as cAMP-dependent protein kinase (PKA), or other unforeseen cellular targets. These off-target interactions can contribute to cytotoxicity. Careful experimental design, including the use of appropriate controls, is necessary to distinguish on-target from off-target effects.
Troubleshooting Guide: Minimizing this compound-Induced Cytotoxicity
Issue 1: Significant decrease in cell viability observed after treatment with this compound.
Possible Causes and Solutions:
-
High Concentration: The concentration of this compound may be too high for your specific cell type, leading to overwhelming on-target or off-target toxicity.
-
Solution: Perform a dose-response experiment to determine the optimal concentration range that elicits the desired biological effect without significant cytotoxicity. Start with a wide range of concentrations and narrow down to the lowest effective, non-toxic concentration.
-
-
Prolonged Exposure: Continuous exposure to this compound may be detrimental to cell health.
-
Solution: Optimize the incubation time. It is possible that a shorter exposure period is sufficient to achieve the desired signaling event without inducing widespread cell death.
-
-
On-Target Cytotoxicity: The intended signaling pathway activated by this compound may inherently lead to apoptosis or cell death in your specific cell model.
-
Solution: If the goal is to study the signaling pathway without inducing cell death, consider using a lower, non-toxic concentration or exploring the use of downstream inhibitors to block the pro-apoptotic branches of the pathway.
-
-
Off-Target Effects: this compound may be interacting with other cellular components, leading to toxicity.
-
Solution: Use specific inhibitors for potential off-target pathways (e.g., PKA inhibitors) to see if cytotoxicity is mitigated. Additionally, comparing the effects of this compound with other, structurally different cGMP analogs might provide insights into off-target effects.
-
Issue 2: Inconsistent results or high variability in cytotoxicity assays.
Possible Causes and Solutions:
-
Compound Stability and Solubility: this compound may be unstable or poorly soluble in your culture medium, leading to inconsistent effective concentrations.
-
Solution: Ensure proper storage of the compound as recommended by the manufacturer. Prepare fresh solutions for each experiment and verify solubility in your specific medium. Consider using a low percentage of a solubilizing agent like DMSO, and always include a vehicle control in your experiments.
-
-
Cell Culture Conditions: Variations in cell density, passage number, or overall cell health can significantly impact the response to treatment.
-
Solution: Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure they are in the logarithmic growth phase at the time of treatment. Seed cells at a consistent density for all experiments.
-
-
Assay-Related Issues: The chosen cytotoxicity assay may not be optimal for your experimental setup or may be prone to artifacts.
-
Solution: Use multiple, mechanistically distinct cytotoxicity assays to confirm your findings (e.g., a metabolic assay like MTT or CCK-8 and a membrane integrity assay like LDH release or Trypan Blue exclusion).
-
Quantitative Data Summary
The following tables present hypothetical quantitative data from cell viability assays to illustrate the potential effects of an 8-substituted cGMP analog. Note: This data is for illustrative purposes only and should be empirically determined for this compound in your specific experimental system.
Table 1: Dose-Response of a Hypothetical 8-Substituted cGMP Analog on Cell Viability (MTT Assay)
| Concentration (µM) | Cell Line A (% Viability ± SD) | Cell Line B (% Viability ± SD) |
| 0 (Vehicle) | 100 ± 5.2 | 100 ± 4.8 |
| 1 | 98 ± 4.9 | 95 ± 5.1 |
| 10 | 85 ± 6.1 | 78 ± 6.5 |
| 50 | 62 ± 5.5 | 45 ± 7.2 |
| 100 | 41 ± 4.8 | 22 ± 5.9 |
| 200 | 23 ± 3.9 | 10 ± 4.3 |
Table 2: Time-Course of Cytotoxicity for a Hypothetical 8-Substituted cGMP Analog (LDH Release Assay)
| Incubation Time (hours) | 50 µM Treatment (% Cytotoxicity ± SD) | 100 µM Treatment (% Cytotoxicity ± SD) |
| 6 | 5 ± 1.2 | 12 ± 2.1 |
| 12 | 15 ± 2.5 | 35 ± 3.8 |
| 24 | 38 ± 4.1 | 65 ± 5.2 |
| 48 | 65 ± 5.8 | 88 ± 4.9 |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or DMSO). Prepare serial dilutions of the compound in a complete culture medium.
-
Treatment: Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 2: Cytotoxicity Assessment using LDH Release Assay
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol.
-
Incubation: Incubate the plate for the desired duration.
-
Sample Collection: At the end of the incubation period, carefully collect a sample of the culture supernatant from each well.
-
LDH Reaction: Use a commercially available LDH cytotoxicity assay kit. In a separate 96-well plate, mix the collected supernatant with the reaction mixture provided in the kit.
-
Incubation: Incubate the reaction plate at room temperature for the time specified in the kit's instructions, protected from light.
-
Absorbance Measurement: Measure the absorbance at the wavelength recommended by the kit manufacturer (usually around 490 nm).
-
Data Analysis: Determine the amount of LDH released, which is proportional to the number of dead cells. Calculate the percentage of cytotoxicity relative to a positive control (cells lysed with a detergent).
Visualizations
Caption: The cGMP signaling pathway, a key regulator of cellular functions.
References
- 1. Activation of retinal rod cGMP-gated channels: what makes for an effective 8-substituted derivative of cGMP? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cGMP signalling: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclic guanosine monophosphate - Wikipedia [en.wikipedia.org]
- 4. cusabio.com [cusabio.com]
- 5. cGMP-dependent protein kinases and cGMP phosphodiesterases in nitric oxide and cGMP action - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 8-APT-cGMP Covalent Labeling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 8-azidophenacylthio-cGMP (8-APT-cGMP) for covalent labeling experiments. The information is tailored for researchers, scientists, and drug development professionals to help overcome common challenges and ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a photoaffinity analog of cyclic guanosine monophosphate (cGMP). It is designed for structural and functional studies of cGMP-binding proteins.[1] This probe contains a photoreactive azido group. Upon exposure to ultraviolet (UV) light, this group forms a highly reactive nitrene intermediate that covalently bonds to nearby amino acid residues within the cGMP binding pocket of a target protein. This allows for the specific and permanent labeling of cGMP-binding proteins.
Q2: What is the primary application of this compound?
The primary application of this compound is to identify and characterize cGMP-binding proteins, such as cGMP-activated ion channels and cGMP-dependent protein kinases (PKGs). It can be used to map the cGMP binding site within these proteins and to irreversibly activate them for functional studies.[1]
Q3: What are the key advantages of using this compound?
-
Specificity: The cGMP moiety directs the probe to the cGMP binding sites of target proteins.
-
Covalent and Irreversible Binding: Photoactivation leads to a stable, covalent bond, which is useful for downstream applications like protein purification and identification.
-
Potency: this compound can be a potent activator of its target proteins, sometimes exhibiting a higher affinity than cGMP itself.[1]
Troubleshooting Guide
This guide addresses common issues encountered during this compound covalent labeling experiments in a question-and-answer format.
Low or No Labeling Efficiency
Q: I am not observing any labeling of my target protein. What are the possible causes and solutions?
A: Low or no labeling efficiency can stem from several factors related to the probe, UV activation, or experimental conditions.
| Potential Cause | Troubleshooting Recommendation |
| Inefficient Photoactivation | Verify the wavelength and intensity of your UV lamp. Aryl azides are typically activated by UV light at wavelengths below 300 nm. Increase the UV irradiation time or intensity incrementally, but be cautious of potential protein damage with excessive exposure. |
| Probe Instability | Ensure proper storage of the this compound stock solution (typically at -20°C or -80°C, protected from light). Avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment. |
| Suboptimal Probe Concentration | The concentration of this compound may be too low. Perform a concentration-response experiment to determine the optimal concentration for labeling your specific target. |
| Quenching of the Reactive Intermediate | Certain buffer components, such as dithiothreitol (DTT) or β-mercaptoethanol, can quench the reactive nitrene. If possible, minimize the concentration of these reducing agents in the labeling buffer. |
High Background or Non-Specific Labeling
Q: My autoradiogram/western blot shows many non-specific bands. How can I reduce this background?
A: High background is a common issue in photoaffinity labeling. The goal is to distinguish specific labeling of the target protein from non-specific interactions.
| Potential Cause | Troubleshooting Recommendation |
| Excessive Probe Concentration | A high concentration of this compound can lead to increased non-specific binding. Reduce the probe concentration to the lowest effective level determined from your concentration-response experiments. |
| Prolonged UV Exposure | Excessive UV irradiation can increase non-specific cross-linking. Optimize the UV exposure time to the minimum required for specific labeling. |
| Insufficient Blocking | Block non-specific binding sites on your membrane or in your cell lysate by including blocking agents like bovine serum albumin (BSA) or non-fat dry milk in your buffers. |
| Hydrophobic Interactions | Non-specific binding can be mediated by hydrophobic interactions. Including a low concentration of a non-ionic detergent (e.g., 0.05% Tween-20) in the wash buffers can help reduce this. |
| Lack of Proper Controls | It is crucial to include proper controls to identify non-specific bands. The most important is a competition experiment. |
Experimental Controls
Q: What are the essential experimental controls for an this compound labeling experiment?
A: Proper controls are critical for interpreting your results correctly.
| Control Experiment | Purpose | Expected Outcome |
| Competition with Excess Unlabeled cGMP | To demonstrate the specificity of this compound for the cGMP binding site. | A significant reduction in the labeling of the target protein in the presence of excess unlabeled cGMP. |
| Competition with a Non-specific Nucleotide | To show that the competition is specific to cGMP. | No significant reduction in labeling when using a non-specific competitor like 5'-GMP.[1] |
| No UV Irradiation | To control for any non-photochemical interactions between the probe and proteins. | No covalent labeling should be observed in the absence of UV light. |
| No Probe | To identify any background signal from the detection method itself. | No signal corresponding to the labeled protein should be detected. |
Experimental Protocols
Protocol 1: General Photoaffinity Labeling with this compound
This protocol provides a general workflow for the covalent labeling of a target protein in a cell lysate or with a purified protein.
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) and store it at -20°C or -80°C, protected from light.
-
Prepare a suitable binding buffer for your target protein. Avoid high concentrations of reducing agents.
-
-
Binding Reaction:
-
In a microcentrifuge tube, combine your protein sample (cell lysate or purified protein) with the desired final concentration of this compound.
-
For competition controls, pre-incubate the protein sample with a 100-fold molar excess of unlabeled cGMP for 15-30 minutes before adding this compound.
-
Incubate the mixture on ice or at 4°C for 30-60 minutes in the dark to allow for binding.
-
-
UV Cross-linking:
-
Place the samples on ice in a UV cross-linker.
-
Irradiate the samples with UV light (typically < 300 nm) for a predetermined optimal time (e.g., 5-15 minutes). The optimal time and distance from the UV source should be empirically determined.
-
-
Sample Preparation for Analysis:
-
After UV irradiation, add SDS-PAGE sample buffer to the reaction mixture.
-
Boil the samples for 5 minutes.
-
-
Analysis:
-
Separate the proteins by SDS-PAGE.
-
Analyze the results by autoradiography (if using a radiolabeled probe) or western blotting with an antibody against your target protein or a tag.
-
Protocol 2: Competition Binding Assay
This protocol is essential for validating the specificity of this compound labeling.
-
Prepare a series of tubes:
-
Total Binding: Protein sample + this compound.
-
Competition: Protein sample + 100x excess unlabeled cGMP + this compound.
-
Non-specific Competitor: Protein sample + 100x excess 5'-GMP + this compound.
-
No UV Control: Protein sample + this compound (kept in the dark).
-
-
Pre-incubation:
-
Add the competitor ligands (unlabeled cGMP or 5'-GMP) to the respective tubes and incubate for 15-30 minutes at 4°C.
-
-
Add this compound:
-
Add this compound to all tubes to the same final concentration.
-
Incubate for 30-60 minutes at 4°C in the dark.
-
-
UV Cross-linking:
-
Expose all tubes except the "No UV Control" to UV light as optimized in the general protocol.
-
-
Analysis:
-
Process and analyze all samples by SDS-PAGE and autoradiography or western blotting. A significant decrease in the band intensity of the target protein in the "Competition" lane compared to the "Total Binding" lane indicates specific labeling.
-
Visualizations
cGMP Signaling Pathway
Caption: Overview of the cGMP signaling pathway.
This compound Experimental Workflow
Caption: Experimental workflow for this compound covalent labeling.
Troubleshooting Logic
Caption: Logic diagram for troubleshooting common issues.
References
Technical Support Center: Troubleshooting Variability in Experiments with 8-APT-cGMP
Welcome to the technical support center for 8-APT-cGMP. This resource is designed for researchers, scientists, and drug development professionals to address and troubleshoot variability in experimental results when using this cGMP analog. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), experimental protocols, and supporting data to ensure more consistent and reliable outcomes.
I. Troubleshooting Guide
Variability in experimental results using this compound can arise from several factors, ranging from reagent handling to experimental design. This guide addresses common issues in a question-and-answer format.
Question: Why am I observing inconsistent or no effect of this compound in my cell-based assays?
Answer: Inconsistent effects of this compound can stem from issues with the compound itself, the cells, or the assay conditions. Consider the following troubleshooting steps:
-
Reagent Integrity:
-
Solubility and Storage: this compound is readily soluble in water or buffers.[1] However, improper storage can lead to degradation. For maximum stability, it should be stored in the freezer, preferably in a lyophilized form for long-term storage.[1] Avoid repeated freeze-thaw cycles of stock solutions.
-
Purity: Ensure the purity of your this compound lot. Impurities can interfere with the experiment. Purity can typically be verified by HPLC.[1]
-
-
Cellular Factors:
-
Cell Health and Passage Number: Use healthy, low-passage number cells. High-passage cells may exhibit altered signaling responses.
-
PKG Expression Levels: The primary target of this compound is Protein Kinase G (PKG).[1] Confirm that your cell line expresses the target PKG isoform (primarily PKG Iα) at sufficient levels.
-
Receptor Density: If studying a pathway involving a cell surface receptor that leads to cGMP production, ensure consistent receptor expression.
-
-
Experimental Conditions:
-
Concentration: The effective concentration of this compound can vary between cell types. Perform a dose-response curve to determine the optimal concentration for your specific experimental system.
-
Incubation Time: The time required for this compound to elicit a response can vary. A time-course experiment is recommended to identify the optimal incubation period.
-
Serum in Media: Components in serum can sometimes interfere with the activity of signaling molecules. Consider reducing or removing serum during the treatment period if compatible with your cell line.
-
Question: My results with this compound are different from what is reported with other cGMP analogs like 8-Br-cGMP. Why?
Answer: Different cGMP analogs have distinct properties that can lead to varied experimental outcomes. Key differences include:
-
PKG Isoform Selectivity: this compound is a highly selective activator for the PKG Iα isoform, showing a 200-fold higher selectivity for PKG Iα over PKG Iβ.[1] Other analogs, like 8-Br-cGMP, are less selective and can activate both PKG I and PKG II isoforms. This difference in selectivity is a major source of variability.
-
Membrane Permeability: this compound has a lipophilic group that enhances its membrane permeability compared to cGMP and 8-Br-cGMP. This can lead to more rapid and potent effects at lower concentrations.
-
Metabolic Stability: Modifications at the 8-position of the guanine nucleobase, as in this compound, generally confer resistance to degradation by phosphodiesterases (PDEs). This can result in a more sustained intracellular concentration and a longer-lasting effect compared to less stable analogs.
Question: How can I be sure that the observed effects are due to PKG activation and not off-target effects?
Answer: While this compound is a selective PKG activator, it is crucial to control for potential off-target effects. Some 8-substituted cGMP analogs have been reported to interact with other signaling molecules. For instance, some analogs can inhibit certain phosphodiesterases (PDEs).
-
Use of PKG Inhibitors: To confirm that the observed effect is mediated by PKG, pre-treat your cells with a specific PKG inhibitor, such as KT5823, before adding this compound. A reversal of the effect in the presence of the inhibitor would support a PKG-dependent mechanism.
-
Control Experiments: Include appropriate controls, such as a vehicle control and a negative control (an inactive analog if available).
-
Measure PKG Activity: Directly measure the activation of PKG in your experimental system. This can be done by assessing the phosphorylation of known PKG substrates, such as Vasodilator-Stimulated Phosphoprotein (VASP).
II. Frequently Asked Questions (FAQs)
Q1: What is the full chemical name of this compound? A1: The full chemical name is 8-(2-Aminophenylthio)guanosine-3',5'-monophosphate.
Q2: What is the primary mechanism of action of this compound? A2: this compound acts as a second messenger analog that selectively binds to and activates cGMP-dependent Protein Kinase (PKG), particularly the PKG Iα isoform.
Q3: How should I prepare and store this compound stock solutions? A3: this compound is soluble in water or buffers. Prepare a concentrated stock solution (e.g., 10 mM) in sterile, nuclease-free water or an appropriate buffer. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or below.
Q4: What are the key advantages of using this compound over other cGMP analogs? A4: The main advantages are its high selectivity for PKG Iα, enhanced membrane permeability, and increased resistance to degradation by PDEs, which can lead to more specific and sustained experimental effects.
Q5: Can this compound be used in in vivo studies? A5: While designed for in vitro and non-human in vivo laboratory applications, it's important to note that the in vivo properties of this compound are not yet fully characterized. As with any experimental compound, appropriate toxicity and safety assessments should be conducted.
III. Data Presentation
Table 1: Comparison of Common cGMP Analogs
| cGMP Analog | Target Selectivity | Membrane Permeability | Relative Potency |
| This compound | Highly selective for PKG Iα (200-fold over Iβ) | High | High |
| 8-Br-cGMP | Activates both PKG I and PKG II | Moderate | Moderate |
| 8-pCPT-cGMP | Selective for PKG II | High | High |
| PET-cGMP | Selective for PKG Iβ | High | High |
Table 2: Activation Constants (Ka) of cGMP Analogs for PKG Isoforms
| cGMP Analog | PKG Iβ Ka (nM) | PKG II Ka (nM) | Reference |
| cGMP | 370 | 257 | |
| 8-Br-cGMP | - | 60 | |
| 8-pCPT-cGMP | - | 22 | |
| PET-cGMP | 18 | - | |
| This compound | Not Reported | Not Reported |
IV. Experimental Protocols
Protocol 1: General Protocol for Cell Treatment with this compound
-
Cell Seeding: Plate cells at a desired density in a suitable culture vessel and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare the desired final concentrations by diluting the stock solution in serum-free or low-serum cell culture medium.
-
Cell Treatment:
-
Remove the culture medium from the cells.
-
Wash the cells once with sterile phosphate-buffered saline (PBS).
-
Add the medium containing the appropriate concentration of this compound or vehicle control to the cells.
-
-
Incubation: Incubate the cells for the predetermined time at 37°C in a humidified incubator with 5% CO2.
-
Downstream Analysis: Following incubation, harvest the cells for downstream applications such as Western blotting for phosphorylated proteins, gene expression analysis, or functional assays.
Protocol 2: Western Blot for VASP Phosphorylation to Assess PKG Activation
-
Cell Lysis: After treatment with this compound, place the culture plates on ice. Aspirate the medium and wash the cells with ice-cold PBS. Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Normalize the protein samples to the same concentration with lysis buffer and sample loading buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated VASP (Ser239) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.
-
Normalization: Strip the membrane and re-probe with an antibody for total VASP or a loading control (e.g., GAPDH or β-actin) to normalize for protein loading.
V. Mandatory Visualizations
Caption: cGMP/PKG Signaling Pathway and the role of this compound.
Caption: General experimental workflow for using this compound.
Caption: Troubleshooting logic for this compound experiments.
References
Validation & Comparative
A Comparative Guide to 8-APT-cGMP and Sodium Nitroprusside in Vasodilation Research
For Researchers, Scientists, and Drug Development Professionals
In the study of vascular physiology and pharmacology, the selection of appropriate tools to investigate vasodilation is paramount. Both 8-Amino-N2-phenylacetyl-S-propyl-guanosine-3',5'-cyclic monophosphate (8-APT-cGMP) and sodium nitroprusside (SNP) are valuable compounds for inducing vasodilation, yet they operate through distinct mechanisms. This guide provides a detailed comparison of these two agents, supported by experimental data and protocols, to aid researchers in selecting the optimal compound for their specific experimental needs.
At a Glance: Key Differences
| Feature | This compound (and its analog 8-pCPT-cGMP) | Sodium Nitroprusside (SNP) |
| Mechanism of Action | Direct activator of cGMP-dependent protein kinase (PKG). | Nitric oxide (NO) donor; activates soluble guanylyl cyclase (sGC) to produce cGMP. |
| Primary Target | cGMP-dependent protein kinase (PKG). | Soluble guanylyl cyclase (sGC). |
| Mode of Action | Bypasses the need for endogenous cGMP production. | Relies on the enzymatic conversion of GTP to cGMP. |
| Experimental Utility | Isolates the downstream effects of PKG activation. | Investigates the entire NO-sGC-cGMP signaling cascade. |
| Potency (EC50 in Aortic Rings) | Data not readily available for this compound. | Typically in the nanomolar to low micromolar range (e.g., 1.5 x 10⁻⁸ M to 2.54 x 10⁻⁶ M), but varies with experimental conditions.[1][2] |
| Maximal Relaxation | Induces significant vasodilation. | Achieves near-complete relaxation (e.g., ~98%).[1] |
Signaling Pathways of Vasodilation
The vasodilatory effects of this compound and sodium nitroprusside are both mediated by the cyclic guanosine monophosphate (cGMP) signaling pathway, but they initiate this cascade at different points.
Sodium Nitroprusside (SNP) Signaling Pathway
Sodium nitroprusside acts as a prodrug, releasing nitric oxide (NO) which then diffuses into vascular smooth muscle cells.[1] There, NO activates soluble guanylyl cyclase (sGC), which catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. The subsequent increase in intracellular cGMP levels leads to the activation of cGMP-dependent protein kinase (PKG), which in turn phosphorylates several downstream targets to induce vasodilation.
This compound Signaling Pathway
This compound, as a cell-permeable analog of cGMP, bypasses the initial steps of the canonical pathway. It directly activates cGMP-dependent protein kinase (PKG), providing a more targeted approach to studying the downstream effects of PKG activation. This makes it a valuable tool for dissecting the specific roles of PKG in vasodilation, independent of NO and sGC activity.
Quantitative Comparison of Vasodilatory Effects
Direct comparative studies on the vasodilatory potency of this compound versus sodium nitroprusside are limited. However, data from various studies on isolated aortic rings allow for an estimation of their relative efficacy.
| Compound | EC50 (Molar) | Maximal Relaxation (%) | Experimental Model | Reference |
| Sodium Nitroprusside | 1.5 x 10⁻⁸ | 98 ± 2 | Pre-constricted rat aortic rings | [1] |
| Sodium Nitroprusside | 1.32 x 10⁻⁷ | Not Specified | Pre-constricted goat coronary artery | |
| Sodium Nitroprusside | 6.27 x 10⁻⁷ (pEC50 6.52) | 76 ± 4 | U46619 pre-contracted human umbilical artery | |
| 8-pCPT-cGMP * | Not directly reported for vasodilation in comparative studies. | Induces significant relaxation in various smooth muscle preparations. | N/A | N/A |
Note: 8-pCPT-cGMP is a commonly used, structurally similar analog of this compound that also acts as a direct PKG activator. Due to the lack of specific data for this compound, information on 8-pCPT-cGMP is provided as a proxy.
Experimental Protocols: Isolated Aortic Ring Assay
The isolated aortic ring assay is a standard ex vivo method to assess the vasodilatory properties of pharmacological compounds.
Objective: To determine the concentration-response relationship of a vasodilator on isolated arterial segments.
Methodology:
-
Tissue Preparation:
-
A segment of the thoracic aorta is carefully dissected from a euthanized animal (e.g., rat) and placed in cold, oxygenated physiological salt solution (e.g., Krebs-Henseleit solution).
-
The aorta is cleaned of adherent connective and adipose tissue.
-
The vessel is cut into 2-3 mm wide rings.
-
-
Mounting:
-
The aortic rings are mounted on two stainless steel hooks or wires in an organ bath containing physiological salt solution maintained at 37°C and continuously bubbled with a gas mixture of 95% O₂ and 5% CO₂.
-
One hook is fixed, and the other is connected to an isometric force transducer to record changes in tension.
-
-
Equilibration and Pre-constriction:
-
The rings are allowed to equilibrate under a resting tension (e.g., 1.5-2.0 g) for 60-90 minutes, with the buffer being changed every 15-20 minutes.
-
Following equilibration, the rings are contracted with a vasoconstrictor agent such as phenylephrine (e.g., 10⁻⁶ M) or U46619 to achieve a stable submaximal contraction.
-
-
Concentration-Response Curve Generation:
-
Once a stable contraction plateau is reached, the vasodilator (e.g., SNP or this compound) is added to the organ bath in a cumulative manner, with increasing concentrations.
-
The relaxation response at each concentration is recorded until a maximal response is achieved or the concentration range of interest has been covered.
-
-
Data Analysis:
-
The relaxation at each concentration is expressed as a percentage of the pre-constriction tension.
-
A concentration-response curve is plotted, and the EC50 (the concentration of the drug that produces 50% of the maximal response) and the maximal relaxation (Emax) are calculated.
-
Experimental Workflow Diagram
Conclusion
Both this compound and sodium nitroprusside are effective vasodilators that operate through the cGMP pathway. The choice between them depends on the specific research question.
-
Sodium Nitroprusside is ideal for studying the overall physiological response to NO-mediated vasodilation, encompassing the roles of sGC and endogenous cGMP production. Its well-characterized potency makes it a reliable positive control.
-
This compound (and its analogs) offers a more targeted approach, allowing researchers to investigate the specific downstream effects of PKG activation. This is particularly useful for dissecting the signaling cascade and identifying the roles of specific downstream effectors of PKG.
By understanding the distinct mechanisms and experimental considerations of these two compounds, researchers can make informed decisions to advance their studies in cardiovascular pharmacology and drug development.
References
Navigating the Selectivity of Cyclic Nucleotide Analogs: A Comparative Guide to 8-APT-cGMP Cross-Reactivity with PKA
For researchers, scientists, and drug development professionals, understanding the selectivity of signaling molecules is paramount. This guide provides a detailed comparison of 8-APT-cGMP, a cGMP analog, and its cross-reactivity with the cAMP-dependent protein kinase (PKA). While this compound is a known activator of cGMP-dependent protein kinase (PKG), its potential interaction with the homologous PKA signaling pathway is a critical consideration for its use as a selective research tool.
This guide synthesizes available experimental data to offer an objective comparison of this compound's performance against the canonical PKA activator, cAMP. We will delve into the quantitative aspects of this interaction, provide detailed experimental methodologies for assessing kinase activation, and visualize the relevant signaling pathways and experimental workflows.
Data Presentation: Quantitative Comparison of PKA Activation
| Activator | PKA Isoform | Activation Constant (EC50/Ka) | Potency Relative to cAMP | Reference |
| cAMP | PKA Type Iα (RIα) | ~0.1 - 0.5 µM | High | [1][2] |
| PKA Type IIα (RIIα) | ~0.5 - 2.0 µM | High | [1][2] | |
| cGMP | PKA Type Iα (RIα) | ~20 - 50 µM | Low | [2] |
| PKA Type IIα (RIIα) | ~50 - 100 µM | Low | ||
| This compound | PKA Type Iα (RIα) | Data not available (Reported to cause full activation in vitro) | - | |
| PKA Type IIα (RIIα) | Data not available (Reported to cause moderate activation in vitro) | - | ||
| 8-Br-cGMP | PKA | Higher concentrations required for activation | Low | |
| 8-pCPT-cGMP | PKA | Higher concentrations required for activation | Low |
Note: The table highlights that cGMP and its 8-substituted analogs are significantly less potent in activating PKA compared to cAMP. While this compound has been observed to activate PKA isoforms in vitro, the lack of precise EC50 or Ka values prevents a direct quantitative comparison of its potency. Researchers should exercise caution and perform their own dose-response experiments to determine the extent of PKA activation at the concentrations used in their specific experimental systems.
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: Canonical cAMP-dependent protein kinase (PKA) signaling pathway.
Caption: Experimental workflow for assessing PKA cross-reactivity.
Experimental Protocols: PKA Kinase Activity Assay
The following is a generalized protocol for an in vitro kinase activity assay to determine the activation of PKA by a test compound like this compound. This protocol is based on commonly used methods and can be adapted for various detection formats (e.g., radiometric, fluorescent, or luminescent).
Objective: To quantify the activation of purified PKA enzyme by this compound in comparison to cAMP.
Materials:
-
Purified recombinant PKA catalytic and regulatory subunits (to reconstitute the holoenzyme)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP solution (at a concentration near the Km for PKA)
-
PKA substrate peptide (e.g., Kemptide, L-R-R-A-S-L-G)
-
cAMP (positive control)
-
This compound (test compound)
-
Vehicle control (the solvent used to dissolve the test compounds)
-
Detection reagents (dependent on the assay format, e.g., [γ-32P]ATP for radiometric assay, phosphospecific antibody for ELISA-based assay, or ADP-Glo™ Kinase Assay components for luminescence-based assay)
-
96-well microplate
-
Plate reader (appropriate for the chosen detection method)
Procedure:
-
Reagent Preparation: Prepare all reagents and store them on ice. Prepare serial dilutions of cAMP and this compound in the kinase assay buffer.
-
Enzyme and Compound Incubation: In a 96-well microplate, add the PKA holoenzyme to each well. Then, add the serially diluted cAMP, this compound, or vehicle control to the respective wells. Allow for a pre-incubation period of 10-15 minutes at room temperature to permit the binding of the activators to the PKA regulatory subunits.
-
Initiation of Kinase Reaction: Initiate the phosphorylation reaction by adding a mixture of the PKA substrate peptide and ATP to each well.
-
Reaction Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 10-30 minutes). This incubation time should be within the linear range of the reaction.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., a high concentration of EDTA to chelate Mg2+, or a denaturing solution).
-
Detection of Phosphorylation: Detect the amount of phosphorylated substrate using the chosen method.
-
Radiometric: Spot the reaction mixture onto phosphocellulose paper, wash away unincorporated [γ-32P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
ELISA-based: Transfer the reaction mixture to a plate coated with an antibody that captures the substrate. Then, use a phosphospecific antibody conjugated to an enzyme (e.g., HRP) for detection with a colorimetric or chemiluminescent substrate.
-
Luminescence-based (e.g., ADP-Glo™): Measure the amount of ADP produced, which is proportional to the kinase activity. The remaining ATP is depleted, and the ADP is converted to ATP, which is then used in a luciferase reaction to generate a luminescent signal.
-
-
Data Analysis:
-
Subtract the background signal (vehicle control) from all readings.
-
Plot the kinase activity as a function of the logarithm of the activator concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of the activator that produces 50% of the maximal response) and the maximum activation (Emax) for both cAMP and this compound.
-
Compare the EC50 values to determine the relative potency of this compound and cAMP in activating PKA.
-
Conclusion
The available evidence indicates that while this compound is a potent activator of PKG, it also possesses the ability to activate PKA in vitro, albeit likely at higher concentrations than its primary target. This cross-reactivity is a common feature among cGMP analogs and underscores the importance of careful experimental design and validation when using these compounds to dissect cGMP- versus cAMP-mediated signaling pathways.
For researchers utilizing this compound, it is crucial to:
-
Be aware of the potential for off-target effects on PKA.
-
Perform dose-response experiments to establish the concentration range where this compound selectively activates PKG without significantly engaging PKA in their specific cellular or biochemical context.
-
Consider the use of PKA-specific inhibitors as a control to confirm that the observed effects are indeed independent of PKA activation.
By providing a framework for understanding and experimentally assessing the cross-reactivity of this compound with PKA, this guide aims to support the rigorous and accurate investigation of cyclic nucleotide signaling in research and drug development.
References
Validating 8-Substituted cGMP Analogs: A Guide to Control Experiments
For researchers, scientists, and drug development professionals, the validation of any novel therapeutic agent is paramount. When investigating the effects of a specific cyclic guanosine monophosphate (cGMP) analog, such as a hypothetical 8-aminopropylthio-cGMP (8-APT-cGMP), a rigorous set of control experiments is essential to delineate its precise mechanism of action and ensure that the observed effects are indeed mediated by the intended cGMP signaling pathway. This guide provides a framework for these validation studies, offering a comparison with established cGMP analogs and detailing the necessary experimental protocols.
The cGMP Signaling Pathway
The canonical cGMP signaling pathway is initiated by the activation of either soluble guanylyl cyclase (sGC) by nitric oxide (NO) or particulate guanylyl cyclase (pGC) by natriuretic peptides.[1][2] This leads to the conversion of guanosine triphosphate (GTP) to cGMP.[1][2] Subsequently, cGMP exerts its physiological effects primarily through three classes of effector proteins: cGMP-dependent protein kinases (PKG), cGMP-gated cation channels (CNG), and phosphodiesterases (PDEs) that can be either activated or inhibited by cGMP.[3]
References
- 1. The Cyclic Guanosine Monophosphate (cGMP) Second Messenger System – Developing Expertise in Neuroscience [uen.pressbooks.pub]
- 2. Cyclic guanosine monophosphate - Wikipedia [en.wikipedia.org]
- 3. cGMP-Dependent Protein Kinases and cGMP Phosphodiesterases in Nitric Oxide and cGMP Action - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Potency of cGMP Analogs: A Comparative Analysis of 8-APT-cGMP and Other Key Modulators
For researchers, scientists, and drug development professionals, the nuanced differences in the potency and selectivity of cyclic guanosine monophosphate (cGMP) analogs are critical for advancing research in areas such as cardiovascular disease, neurodegeneration, and cancer. This guide provides a detailed comparison of 8-APT-cGMP and other significant cGMP analogs, supported by available experimental data, to aid in the selection of the most appropriate research tools.
Cyclic GMP is a ubiquitous second messenger that mediates a wide array of physiological processes through the activation of cGMP-dependent protein kinases (PKG), the modulation of cyclic nucleotide-gated (CNG) ion channels, and its hydrolysis by phosphodiesterases (PDEs).[1][2] Synthetic cGMP analogs, modified at various positions on the guanine ring or the phosphate backbone, offer a powerful means to dissect these signaling pathways. Modifications at the 8-position, in particular, have yielded compounds with a range of activities, from potent agonists to selective inhibitors.
Comparative Potency of cGMP Analogs
To provide a clear perspective on the relative potency of various cGMP analogs, the following table summarizes key quantitative data from published studies. This data primarily focuses on the activation of PKG and CNG channels, as well as the inhibition of PDEs.
| Compound | Target | Action | Potency (EC50/Ki) | Organism/System |
| cGMP | PKG Iα | Activator | Ka = 0.1 µM | Bovine |
| PKG Iβ | Activator | Ka = 1.0 µM | Bovine | |
| Cone CNG Channel | Activator | EC50 = 0.08 µM | Mouse | |
| Rod CNG Channel | Activator | EC50 = 0.63 µM | Mouse | |
| 8-Br-cGMP | Rod CNG Channel | Activator | More potent than cGMP | Rat |
| Cone CNG Channel | Activator | ~7-fold more potent than cGMP | - | |
| 8-pCPT-cGMP | Rod CNG Channel | Activator | ~63-fold more potent than cGMP | Mouse |
| Cone CNG Channel | Activator | ~138-fold more potent than cGMP | Mouse | |
| Rp-8-Br-PET-cGMPS | PKG | Inhibitor | - | - |
| CNG Channels | Inhibitor | - | - | |
| CN03 (Rp-8-Br-PET-cGMPS) | Photoreceptor Protection | Neuroprotection | EC50 = 400 ± 5 nM | Mouse (rd1 mutant) |
| Dithio-CN03 | Photoreceptor Protection | Neuroprotection | EC50 = 20 µM | Mouse (661W-A11 cells) |
Understanding the cGMP Signaling Cascade
The biological effects of cGMP are orchestrated through a well-defined signaling pathway. The following diagram illustrates the key components of this cascade, from the synthesis of cGMP by guanylyl cyclases to its downstream effects on PKG and CNG channels, and its degradation by PDEs.
Experimental Protocols for Potency Determination
The accurate determination of the potency of cGMP analogs relies on robust and well-defined experimental protocols. Below are detailed methodologies for assessing PKG activation and PDE inhibition.
Protein Kinase G (PKG) Activation Assay
This assay measures the ability of a cGMP analog to stimulate the phosphotransferase activity of PKG.
Materials:
-
Purified recombinant PKG enzyme
-
Fluorescently labeled peptide substrate for PKG
-
ATP
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test compounds (cGMP analogs)
-
384-well microplate
-
Plate reader capable of measuring fluorescence
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In the microplate, add the PKG enzyme to each well.
-
Add the serially diluted test compounds to the respective wells.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., containing EDTA).
-
Measure the fluorescence of the phosphorylated substrate using a plate reader.
-
Calculate the percentage of PKG activation relative to a control with a saturating concentration of cGMP.
-
Plot the percentage of activation against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Phosphodiesterase (PDE) Inhibition Assay
This assay determines the inhibitory potential of a cGMP analog against a specific PDE isozyme.
Materials:
-
Purified recombinant PDE enzyme (e.g., PDE5)
-
cGMP substrate
-
Assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl2, 1 mM DTT)
-
Test compounds (cGMP analogs)
-
Detection reagents (e.g., using a commercially available kit that measures the amount of remaining cGMP or the product 5'-GMP)
-
96-well microplate
-
Luminometer or spectrophotometer
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In the microplate, add the PDE enzyme to each well.
-
Add the serially diluted test compounds to the respective wells and pre-incubate for a short period.
-
Initiate the reaction by adding the cGMP substrate.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific time.
-
Stop the reaction according to the detection kit's instructions.
-
Add the detection reagents and incubate as required.
-
Measure the luminescence or absorbance using the appropriate plate reader.
-
Calculate the percentage of PDE inhibition relative to a control without any inhibitor.
-
Plot the percentage of inhibition against the log of the compound concentration and fit the data to determine the IC50 value, from which the Ki can be calculated.
The following diagram outlines a typical workflow for determining the inhibitory potency of a compound against a PDE.
References
Comparative Analysis of 8-APT-cGMP and Other cGMP Analogs on Protein Kinase G (PKG) Isoform Specificity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the specificity of various cGMP analogs for the different isoforms of cGMP-dependent protein kinase (PKG). While the primary focus is on 8-(2-Aminophenylthio)guanosine-3',5'-cyclic monophosphate (8-APT-cGMP), publicly available quantitative data on its specific activation constants (Ka) for PKG Iα, PKG Iβ, and PKG II are limited. Therefore, to offer a comprehensive comparison, this guide includes experimental data for other widely used cGMP analogs, providing a valuable context for researchers evaluating tools for studying PKG signaling.
Protein Kinase G (PKG) is a key effector of the nitric oxide (NO)/cGMP signaling pathway, playing a crucial role in a multitude of physiological processes, including smooth muscle relaxation, platelet aggregation, and neuronal function. Mammals express three main isoforms of PKG: PKG Iα and PKG Iβ, which arise from alternative splicing of the prkg1 gene, and PKG II, encoded by the prkg2 gene. These isoforms exhibit distinct tissue distribution and substrate specificities, leading to non-redundant cellular functions. The development and characterization of isoform-specific PKG activators are, therefore, of significant interest for both basic research and therapeutic applications.
Quantitative Comparison of cGMP Analog Specificity for PKG Isoforms
The following table summarizes the activation constants (Ka) of cGMP and several of its analogs for different PKG isoforms. Lower Ka values indicate a higher affinity and more potent activation. This data is compiled from studies utilizing various in vitro kinase activity assays.
| Compound | PKG Iα (Ka, µM) | PKG Iβ (Ka, nM) | PKG II (Ka, nM) | Predominant Selectivity |
| cGMP | 0.1[1] | 370[2] | 257[2] | None |
| 8-Br-cGMP | Activator[3] | - | 60[2] | Moderate for PKG II |
| PET-cGMP | - | 18 | ~cGMP | PKG I |
| 8-pCPT-cGMP | Activator | ~cGMP | 22 | PKG II |
| This compound | Data not available | Data not available | Data not available | Data not available |
Note: Specific Ka values for 8-Br-cGMP and 8-pCPT-cGMP on PKG Iα were not explicitly found, though they are known to activate this isoform. The table reflects the most specific quantitative data available from the search results.
Signaling Pathways and Experimental Workflow
To understand the context in which these compounds are studied, the following diagrams illustrate the general cGMP/PKG signaling pathway and a typical experimental workflow for determining the activation constants of cGMP analogs.
Experimental Protocols
The determination of activation constants for cGMP analogs on PKG isoforms typically involves in vitro kinase activity assays. A common method is the microfluidic mobility-shift assay, which offers high precision and low sample consumption.
Microfluidic Mobility-Shift Kinase Assay
Objective: To determine the concentration of a cGMP analog required for half-maximal activation (Ka) of a specific PKG isoform.
Materials:
-
Purified recombinant human PKG Iα, PKG Iβ, or PKG II.
-
Fluorescently labeled substrate peptide (e.g., a derivative of vasodilator-stimulated phosphoprotein, VASP).
-
Adenosine triphosphate (ATP).
-
cGMP or cGMP analog (e.g., this compound) at various concentrations.
-
Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Microfluidic chip-based separation instrument.
Procedure:
-
Reaction Setup: Prepare a series of reaction mixtures in a microplate. Each reaction should contain a constant concentration of the PKG isoform, the fluorescently labeled substrate peptide, and ATP in the kinase reaction buffer.
-
Analog Addition: Add the cGMP analog to the reaction mixtures at a range of final concentrations (typically from nanomolar to micromolar). Include a control with the natural ligand, cGMP, for comparison.
-
Initiation and Incubation: Initiate the kinase reaction by adding ATP. Incubate the plate at a controlled temperature (e.g., 28°C) for a specific period (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., containing EDTA to chelate Mg2+).
-
Microfluidic Separation: Load the samples onto the microfluidic chip. An electric field is applied, causing the negatively charged phosphorylated product to migrate at a different velocity than the unphosphorylated substrate.
-
Detection and Quantification: A laser-induced fluorescence detector measures the amount of substrate and product in each sample. The percentage of substrate converted to product (percent phosphorylation) is calculated.
-
Data Analysis: Plot the percent phosphorylation as a function of the log of the analog concentration. Fit the data to a suitable dose-response curve (e.g., the Hill equation) to determine the Ka value.
Discussion
The available data, primarily on cGMP analogs other than this compound, reveal distinct isoform preferences. PET-cGMP shows a notable selectivity for PKG Iβ, while 8-pCPT-cGMP is more selective for PKG II. 8-Br-cGMP, a commonly used analog, demonstrates moderate selectivity for PKG II. These differences in selectivity are attributed to structural variations in the cyclic nucleotide-binding (CNB) domains of the PKG isoforms. For instance, the B site of PKG I is more open, which can accommodate the PET moiety of PET-cGMP, whereas the A site of PKG II has a larger pocket that better fits the bulky 8-pCPT group.
The lack of specific data for this compound highlights a gap in the current understanding of the structure-activity relationships of 8-thio-substituted cGMP analogs. The aminophenylthio group at the 8-position likely influences the conformation of the analog and its interaction with the CNB domains of the different PKG isoforms. Further experimental studies, following protocols similar to the one described above, are necessary to elucidate the precise isoform specificity of this compound.
For researchers selecting a cGMP analog, the choice should be guided by the specific PKG isoform of interest and the desired level of selectivity. For studies focused on PKG I-mediated pathways, PET-cGMP may be a suitable choice, whereas 8-pCPT-cGMP would be more appropriate for investigating PKG II-dependent processes. It is crucial to consider that even the more selective analogs can activate other isoforms at higher concentrations.
Conclusion
While a definitive quantitative comparison of this compound's specificity for PKG isoforms cannot be provided at this time due to a lack of available data, this guide offers a framework for such an evaluation. By presenting the known specificities of other key cGMP analogs and detailing the experimental procedures for their characterization, researchers are better equipped to select appropriate tools and design experiments to investigate the nuanced roles of PKG isoforms in cellular signaling. The data clearly indicates that substitutions at the C8 position of the guanine ring are a critical determinant of isoform selectivity, and further characterization of compounds like this compound will undoubtedly contribute to a more complete understanding of PKG biology.
References
- 1. cGMP-Dependent Protein Kinase Inhibitors in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural Basis of Analog Specificity in PKG I and II - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 8-Br-cGMP suppresses tumor progression through EGFR/PLC γ1 pathway in epithelial ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 8-Substituted cGMP Derivatives for Researchers and Drug Development Professionals
An objective guide to the performance and characteristics of key 8-substituted guanosine 3',5'-cyclic monophosphate (cGMP) analogs, supported by experimental data.
In the intricate world of cellular signaling, cyclic guanosine monophosphate (cGMP) stands as a crucial second messenger, orchestrating a multitude of physiological processes. The development of synthetic cGMP analogs, particularly those with substitutions at the 8-position of the guanine ring, has provided researchers with powerful tools to dissect cGMP-mediated pathways and has opened avenues for novel therapeutic interventions. This guide offers a comparative analysis of prominent 8-substituted cGMP derivatives, presenting key performance data, detailed experimental protocols, and visual representations of relevant signaling pathways to aid researchers, scientists, and drug development professionals in their selection and application of these vital compounds.
Performance Comparison of 8-Substituted cGMP Derivatives
The efficacy and utility of 8-substituted cGMP derivatives are defined by several key parameters, including their potency in activating target proteins, selectivity for different cGMP effectors, and their ability to permeate cell membranes and resist degradation. The following tables summarize quantitative data from various studies to facilitate a direct comparison of commonly used analogs.
| Derivative | Target | Assay Type | EC50 / Ka (nM) | Fold Increase in Potency vs. cGMP | Reference |
| 8-Br-cGMP | Rod CNG Channels | Electrophysiology | ~7x more potent | ~7 | [1] |
| Cone CNG Channels | Electrophysiology | ~18x more potent | ~18 | [1] | |
| PKG Iβ | Kinase Activity | ~163 (EC50) | ~1 | [2] | |
| PKG II | Kinase Activity | 60 (Ka) | ~4.3 | [2] | |
| 8-pCPT-cGMP | Rod CNG Channels | Electrophysiology | ~58x more potent | ~58 | [1] |
| Cone CNG Channels | Electrophysiology | ~234x more potent | ~234 | ||
| PKG Iβ | Kinase Activity | Little effect on EC50 | ~1 | ||
| PKG II | Kinase Activity | 22 (Ka) | ~11.7 | ||
| PET-cGMP | PKG Iβ | Kinase Activity | 3.8 (EC50) | ~43 | |
| PKG II | Kinase Activity | 193 (EC50) | ~0.5 | ||
| 8-N3-cGMP | cGMP-dependent protein kinase (bovine lung) | Kinase Activity | 110 (Ka) | - |
Table 1: Potency and Selectivity of 8-Substituted cGMP Agonists. This table highlights the half-maximal effective concentration (EC50) or activation constant (Ka) of various 8-substituted cGMP derivatives for their primary targets, cyclic nucleotide-gated (CNG) channels and cGMP-dependent protein kinase (PKG) isotypes. The fold increase in potency compared to the endogenous ligand, cGMP, is also presented.
| Derivative | Phosphodiesterase (PDE) Isoforms | Effect | Reference |
| 8-Br-cGMP | cGS-PDE, cGI-PDE, CaM-PDE | Hydrolyzed (to a lesser extent than cGMP) | |
| cGI-PDE | Half-maximal inhibition at 8 µM | ||
| 8-pCPT-cGMP | cGS-PDE, cGI-PDE, CaM-PDE, cGB-PDE | Not hydrolyzed | |
| cGS-PDE, cGI-PDE | No activation or inhibition |
Table 2: Resistance to Hydrolysis by Phosphodiesterases. This table outlines the interaction of 8-Br-cGMP and 8-pCPT-cGMP with various phosphodiesterase (PDE) isoforms, which are responsible for the degradation of cGMP. The resistance of 8-pCPT-cGMP to hydrolysis contributes to its enhanced efficacy in intact cells.
Key Performance Insights
Substitutions at the 8-position of the guanine ring generally lead to analogs with altered potency and selectivity for cGMP effectors.
-
8-pCPT-cGMP emerges as a highly potent and selective activator of cGMP-dependent protein kinase (PKG), particularly PKG II, and demonstrates superior efficacy in intact cells compared to 8-Br-cGMP. This is attributed to its increased lipophilicity, leading to better cell permeability, and its remarkable resistance to hydrolysis by various phosphodiesterases. It is also a potent activator of both rod and cone cyclic nucleotide-gated (CNG) channels, with a significantly higher potency for cone channels.
-
8-Br-cGMP is a widely used cGMP analog that shows moderate selectivity for PKG II over PKG I. While more potent than cGMP in activating CNG channels, it is less effective than 8-pCPT-cGMP. Its susceptibility to hydrolysis by PDEs can limit its duration of action in cellular systems.
-
PET-cGMP displays a contrasting selectivity profile, being a potent and selective activator of PKG Iβ. This makes it a valuable tool for distinguishing the roles of PKG I and PKG II in cellular processes.
-
Thio-substituted derivatives at the C8 position, such as those with n-propylthio, sulfoethylthio, and carboxyethylthio groups, have been shown to be more effective activators of retinal rod cGMP-gated channels than amino-substituted derivatives. Analogs with neutral and apolar tails generally exhibit higher potency.
-
Inhibitory Analogs: The introduction of a phosphorothioate modification in the Rp-configuration, often in combination with other substitutions at the 8-position, can convert these agonists into potent and specific inhibitors. For instance, Rp-8-Br-PET-cGMPS acts as a PKG inhibitor.
Signaling Pathways and Experimental Workflows
To visualize the context in which these derivatives operate and how their effects are studied, the following diagrams are provided.
Figure 1: General overview of the cGMP signaling pathway.
Figure 2: A generalized experimental workflow for the comparative analysis.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments cited in the comparison.
Protein Kinase G (PKG) Activity Assay
This protocol is a generalized representation based on methods described for evaluating PKG activation.
-
Reagents and Buffers:
-
Purified recombinant PKG I or PKG II.
-
Kinase reaction buffer (e.g., 50 mM MOPS, pH 7.0, 10 mM MgCl2, 1 mM EGTA, 0.25 mg/ml BSA).
-
[γ-³²P]ATP or a fluorescent ATP analog.
-
Specific peptide substrate for PKG (e.g., GRTGRRNSI).
-
Varying concentrations of cGMP or 8-substituted cGMP analogs.
-
Phosphocellulose paper and wash buffers (e.g., 75 mM phosphoric acid).
-
-
Procedure:
-
Initiate the reaction by adding the kinase to a mixture of the reaction buffer, peptide substrate, and the desired concentration of the cGMP analog.
-
Start the phosphorylation reaction by the addition of [γ-³²P]ATP.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 10-20 minutes).
-
Stop the reaction by spotting an aliquot of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose papers extensively to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Plot the kinase activity (in cpm or as a percentage of maximal activation) against the logarithm of the analog concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 or Ka value.
-
Electrophysiological Recording of CNG Channel Activity
This protocol is based on inside-out patch-clamp recordings used to measure the activity of CNG channels.
-
Cell Preparation:
-
Use cells heterologously expressing the desired CNG channel subunits (e.g., HEK293 cells).
-
Culture cells to an appropriate confluency for patch-clamp experiments.
-
-
Electrophysiology Setup:
-
Use a standard patch-clamp amplifier and data acquisition system.
-
Pull patch pipettes from borosilicate glass and fire-polish to a resistance of 2-5 MΩ.
-
Fill the pipette with a solution containing the permeant ions (e.g., NaCl-based solution).
-
The bath solution should contain the desired concentration of cGMP or its analogs.
-
-
Recording Procedure:
-
Establish a giga-ohm seal between the patch pipette and the cell membrane.
-
Excise an inside-out patch, exposing the intracellular face of the membrane to the bath solution.
-
Apply a voltage protocol (e.g., voltage ramps or steps) to the patch to elicit channel currents.
-
Perfuse the patch with different concentrations of the cGMP analog to obtain a dose-response relationship.
-
-
Data Analysis:
-
Measure the current amplitude at a specific voltage.
-
Normalize the currents to the maximal current obtained at a saturating concentration of the analog.
-
Plot the normalized current against the logarithm of the analog concentration.
-
Fit the data to the Hill equation to determine the EC50 and the Hill coefficient.
-
Cell Permeability and Intact Cell Assays
This generalized protocol describes how to assess the effects of cGMP analogs in a cellular context, for example, by measuring the phosphorylation of a downstream target.
-
Cell Culture and Treatment:
-
Culture the desired cell type (e.g., human platelets, smooth muscle cells) under appropriate conditions.
-
Pre-incubate the cells with the 8-substituted cGMP analog at various concentrations for a specified time.
-
In some experiments, cells may be stimulated with an agent that elevates endogenous cGMP (e.g., a nitric oxide donor) for comparison.
-
-
Cell Lysis and Protein Analysis:
-
Lyse the cells in a buffer containing phosphatase and protease inhibitors.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane (e.g., PVDF or nitrocellulose) for Western blotting.
-
-
Immunodetection:
-
Probe the membrane with a primary antibody specific for the phosphorylated form of a known PKG substrate (e.g., phospho-VASP).
-
Use a secondary antibody conjugated to an enzyme (e.g., HRP) for detection.
-
Visualize the protein bands using a chemiluminescent substrate.
-
To ensure equal protein loading, re-probe the membrane with an antibody against the total protein or a housekeeping protein.
-
-
Data Analysis:
-
Quantify the band intensity using densitometry software.
-
Normalize the phosphorylated protein signal to the total protein signal.
-
Plot the normalized phosphorylation level against the concentration of the cGMP analog.
-
Conclusion
The strategic selection of an 8-substituted cGMP derivative is paramount for the successful investigation of cGMP signaling pathways and for the development of targeted therapeutics. This guide provides a foundational comparison of key analogs, highlighting the superior cell-based efficacy of 8-pCPT-cGMP due to its high potency and resistance to hydrolysis, and the distinct isotype selectivity of PET-cGMP for PKG Iβ. The provided data tables, signaling pathway diagrams, and experimental protocols are intended to serve as a valuable resource for researchers, enabling informed decisions in the design and execution of their studies. As the field continues to evolve, the development of novel 8-substituted cGMP derivatives with even greater specificity and desired pharmacological properties holds immense promise for advancing our understanding of cGMP-mediated processes and for the treatment of a wide range of diseases.
References
Validating the Irreversible Activation of cGMP-Gated Channels by 8-APT-cGMP: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 8-APT-cGMP, a photoaffinity analog of cyclic guanosine monophosphate (cGMP), with other cGMP analogs for the activation of cGMP-gated ion channels. We present supporting experimental data, detailed methodologies for key experiments, and visual diagrams to elucidate signaling pathways and experimental workflows.
Introduction to cGMP Analogs and Channel Activation
Cyclic GMP is a crucial second messenger that directly regulates the activity of cyclic nucleotide-gated (CNG) ion channels, playing a vital role in processes like visual phototransduction.[1] The development of cGMP analogs has been instrumental in dissecting the function and structure of these channels. While most analogs act as reversible agonists or antagonists, 8-p-azidophenacylthio-cGMP (this compound) stands out for its ability to induce irreversible channel activation upon photoactivation.[2][3][4] This property makes it a unique tool for studying channel gating mechanisms and for applications where sustained channel activity is desired.
This compound: A Tool for Irreversible Channel Activation
This compound is a photoaffinity probe designed for structural and functional studies of cGMP-activated channels.[2] In its inactive state, it acts as a potent activator of CNG channels. However, upon exposure to ultraviolet (UV) light, the azido group in its structure is converted into a highly reactive nitrene, which then forms a covalent bond with the channel protein at or near the cGMP binding site. This covalent tethering results in persistent channel activation, even after the removal of free this compound from the surrounding solution.
This irreversible activation has been demonstrated in patch-clamp experiments on retinal rod outer segments. After UV illumination in the presence of this compound, a persistent current is observed that is characteristic of cGMP-activated channels. This current can be incrementally increased with repeated exposures to UV light and fresh analog, eventually approaching the maximal current elicited by a saturating concentration of cGMP.
Comparison of this compound with Reversible cGMP Analogs
The utility of this compound is best understood in comparison to other commonly used cGMP analogs that exhibit reversible binding. Analogs such as 8-bromo-cGMP (8-Br-cGMP) and 8-(p-chlorophenylthio)-cGMP (8-pCPT-cGMP) are known for their increased potency compared to cGMP itself. These modifications at the C8 position of the guanine ring generally lead to a higher affinity for the CNG channel's binding site.
Below is a summary of the key characteristics of these cGMP analogs based on experimental data from studies on retinal CNG channels.
Quantitative Comparison of cGMP Analog Efficacy and Potency
| Compound | Channel Type | Relative Potency (vs. cGMP) | Activation Mechanism | Reference |
| This compound | Rod CNG | ~10-fold higher | Irreversible (upon UV) | |
| 8-Br-cGMP | Rod CNG | ~7-fold higher | Reversible | |
| Cone CNG | ~18-fold higher | Reversible | ||
| 8-pCPT-cGMP | Rod CNG | ~58 to 63-fold higher | Reversible | |
| Cone CNG | ~138 to 234-fold higher | Reversible |
Note: Relative potency is expressed as the fold-increase in effectiveness (lower concentration required for activation) compared to cGMP.
Experimental Protocols
Validating the irreversible activation of channels by this compound typically involves electrophysiological techniques, primarily patch-clamping.
Key Experiment: Patch-Clamp Electrophysiology for Validating Irreversible Activation
Objective: To demonstrate that this compound, upon UV photolysis, leads to a persistent current through cGMP-gated channels that is not observed with reversible analogs.
Materials:
-
Cells expressing the cGMP-gated channel of interest (e.g., isolated retinal rod outer segments or a heterologous expression system).
-
Patch-clamp rig with an amplifier, micromanipulator, and data acquisition system.
-
Glass micropipettes (3-10 MΩ resistance).
-
Perfusion system for solution exchange.
-
UV light source positioned to illuminate the patched cell.
-
Solutions:
-
Bath and Pipette Solutions: Compositions will vary depending on the specific channel and cell type but are designed to isolate the current of interest. A typical extracellular solution might contain (in mM): 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose, bubbled with 95% O2 – 5% CO2.
-
cGMP Analogs: Stock solutions of cGMP, this compound, and a reversible analog like 8-pCPT-cGMP.
-
Methodology:
-
Establish a Whole-Cell or Excised Patch Configuration:
-
A gigaohm seal is formed between the micropipette and the cell membrane.
-
For whole-cell recording, the membrane patch is ruptured by gentle suction, allowing electrical access to the entire cell.
-
For excised patches (inside-out or outside-out), the patch of the membrane is pulled away from the cell. This is particularly useful for applying ligands directly to the intracellular face of the channels.
-
-
Record Baseline and Reversible Activation:
-
Initially, perfuse the patch with a control solution lacking any cGMP analog to record the baseline current.
-
Apply a saturating concentration of cGMP to determine the maximum channel current.
-
Wash out the cGMP and apply a reversible analog (e.g., 8-pCPT-cGMP) to characterize its activation and deactivation upon washout.
-
-
Test this compound and Induce Irreversible Activation:
-
Apply this compound to the patch and record the initial (reversible) activation.
-
While perfusing with this compound, expose the patch to a brief pulse of UV light.
-
Wash out the free this compound from the bath.
-
-
Validate Irreversible Activation:
-
After washout, a persistent inward current should be observed, indicating that the channels remain open due to the covalently bound this compound.
-
The addition of a saturating concentration of cGMP at this stage should result in a negligible increase in current if a significant portion of channels has been irreversibly activated.
-
The properties of this persistent current (e.g., ion selectivity, blockage by known channel blockers) should be consistent with the known properties of the cGMP-gated channel to confirm its origin.
-
Visualizing the Molecular and Experimental Processes
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: cGMP signaling pathway leading to CNG channel activation.
Caption: Reversible vs. Irreversible channel activation mechanisms.
References
- 1. mdpi.com [mdpi.com]
- 2. Specific labeling and permanent activation of the retinal rod cGMP-activated channel by the photoaffinity analog 8-p-azidophenacylthio-cGMP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Covalent activation of retinal rod cGMP-gated channels reveals a functional heterogeneity in the ligand binding sites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Covalent activation of retinal rod cGMP-gated channels reveals a functional heterogeneity in the ligand binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: 8-APT-cGMP and 8-pCPT-cGMP in cGMP Signaling Research
For researchers, scientists, and drug development professionals navigating the complexities of cGMP signaling, the selection of appropriate chemical tools is paramount. This guide provides a detailed side-by-side comparison of two commonly used cGMP analogs, 8-APT-cGMP and 8-pCPT-cGMP, to facilitate informed experimental design.
This comparison delves into their mechanisms of action, isoform selectivity for cGMP-dependent protein kinase (PKG), and metabolic stability. Quantitative data from published studies are summarized, and detailed experimental protocols are provided to support the replication and validation of key findings.
At a Glance: Key Differences and Similarities
| Feature | This compound (8-amino-2-phenylthio-cGMP) | 8-pCPT-cGMP (8-(4-Chlorophenylthio)-cGMP) |
| Primary Target | cGMP-dependent Protein Kinase (PKG) | cGMP-dependent Protein Kinase (PKG) |
| Mechanism of Action | Activator of PKG | Potent activator of PKG, particularly PKGII |
| Isoform Selectivity | Data not readily available | Preferentially activates PKGII over PKGI |
| Cell Permeability | Expected to be cell-permeable | Excellent cell membrane permeability |
| Resistance to PDEs | Expected to be resistant to hydrolysis | High stability towards many phosphodiesterases |
In-Depth Analysis
Mechanism of Action and Isoform Selectivity
Both this compound and 8-pCPT-cGMP are analogs of cyclic guanosine monophosphate (cGMP) and function as activators of cGMP-dependent protein kinase (PKG). PKG exists in different isoforms, primarily PKG I (with subtypes Iα and Iβ) and PKG II, which exhibit distinct tissue distribution and physiological roles. The selectivity of cGMP analogs for these isoforms is a critical factor in their experimental application.
8-pCPT-cGMP has been extensively characterized as a potent activator of PKG with a notable selectivity for the PKG II isoform.[1][2] This selectivity is attributed to the bulky 8-(4-chlorophenylthio) substitution, which fits favorably into the cGMP-binding pocket of PKG II.[1] Studies have shown that 8-pCPT-cGMP can activate PKG II at significantly lower concentrations compared to cGMP itself.[1] While it can also activate PKG I isoforms, it does so with lower potency.[1]
Metabolic Stability: Resistance to Phosphodiesterases
A key advantage of many modified cGMP analogs is their resistance to hydrolysis by cyclic nucleotide phosphodiesterases (PDEs), the enzymes responsible for degrading cGMP and terminating its signal. This resistance leads to a more sustained activation of cGMP signaling pathways in experimental systems.
8-pCPT-cGMP is well-documented to be highly resistant to hydrolysis by several PDE families. This property, combined with its excellent cell permeability, makes it a robust tool for studying the downstream effects of sustained PKG activation in intact cells and tissues.
The resistance of This compound to PDE-mediated hydrolysis is not as extensively documented as that of 8-pCPT-cGMP. However, substitutions at the 8-position of the guanine ring, such as the amino-2-phenylthio group, are generally known to confer resistance to hydrolysis by PDEs.
Quantitative Data Summary
The following table summarizes the available quantitative data for the activation of PKG isoforms by 8-pCPT-cGMP. Corresponding data for this compound are not available in the reviewed literature.
| Compound | Target Isoform | Activation Constant (Ka) | Half-maximal Effective Concentration (EC50) |
| 8-pCPT-cGMP | PKG Iβ | Similar to cGMP | ~163 nM |
| PKG II | 22 nM | 1.8 µM | |
| This compound | PKG I | Data not available | Data not available |
| PKG II | Data not available | Data not available |
Experimental Protocols
In Vitro PKG Activation Assay
This protocol describes a common method to determine the activation constant (Ka) of a cGMP analog for a specific PKG isoform.
Objective: To measure the concentration-dependent activation of purified PKG by a cGMP analog.
Materials:
-
Purified recombinant PKG Iα, Iβ, or II
-
cGMP analog (this compound or 8-pCPT-cGMP) stock solution
-
Kinase assay buffer (e.g., 50 mM MOPS, pH 7.0, 10 mM MgCl2, 1 mM EGTA, 0.1% β-mercaptoethanol)
-
Fluorescently labeled peptide substrate for PKG (e.g., a derivative of VASP or a custom substrate)
-
ATP
-
Microplate reader capable of detecting fluorescence.
Procedure:
-
Prepare a series of dilutions of the cGMP analog in the kinase assay buffer.
-
In a microplate, add the purified PKG isoform to the kinase assay buffer.
-
Add the different concentrations of the cGMP analog to the wells containing the PKG.
-
Initiate the kinase reaction by adding the fluorescent peptide substrate and ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding a solution containing EDTA).
-
Measure the fluorescence of the phosphorylated substrate using a microplate reader.
-
Plot the fluorescence intensity against the logarithm of the cGMP analog concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the Ka value.
Phosphodiesterase (PDE) Hydrolysis Assay
This protocol outlines a method to assess the resistance of a cGMP analog to hydrolysis by a specific PDE isoform.
Objective: To measure the rate of hydrolysis of a cGMP analog by a purified PDE.
Materials:
-
Purified recombinant PDE isoform (e.g., PDE5)
-
cGMP analog (this compound or 8-pCPT-cGMP)
-
[³H]-labeled version of the cGMP analog (if available) or a suitable non-radioactive detection method (e.g., HPLC)
-
Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mg/mL BSA)
-
Scintillation counter (for radioactive assay) or HPLC system.
Procedure (Radioactive Assay):
-
Prepare a reaction mixture containing the assay buffer, purified PDE, and the [³H]-labeled cGMP analog.
-
Incubate the reaction at 37°C for various time points.
-
Stop the reaction by heat inactivation (e.g., boiling for 1 minute).
-
Add snake venom nucleotidase to convert the resulting [³H]-5'-GMP to [³H]-guanosine.
-
Separate the unhydrolyzed [³H]-cGMP from the [³H]-guanosine product using anion-exchange chromatography (e.g., Dowex resin).
-
Quantify the amount of [³H]-guanosine using a scintillation counter.
-
Calculate the rate of hydrolysis. A lower rate compared to the hydrolysis of [³H]-cGMP indicates resistance to the PDE.
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the cGMP/PKG signaling pathway and a typical experimental workflow for comparing cGMP analogs.
Caption: The cGMP/PKG signaling pathway.
Caption: Experimental workflow for comparing cGMP analogs.
Conclusion
8-pCPT-cGMP stands out as a well-characterized and potent activator of PKG, with a clear preference for the PKG II isoform. Its high cell permeability and resistance to PDE hydrolysis make it an excellent tool for probing the roles of PKG II in cellular signaling.
While this compound is also utilized as a cGMP analog, a comprehensive understanding of its pharmacological profile, particularly its isoform selectivity for PKG, is hampered by a lack of available quantitative data. Further research is needed to fully elucidate its properties and determine its optimal applications in cGMP signaling studies. For researchers aiming to specifically target PKG II, 8-pCPT-cGMP is currently the more substantiated choice. When the specific isoform of PKG being targeted is less critical, or if exploring the effects of different 8-position substitutions is the goal, this compound may still be a valuable tool, though its precise mechanism and potency should be empirically determined within the experimental system of interest.
References
Navigating cGMP Signaling: An Off-Target Analysis of 8-pCPT-cGMP
For researchers, scientists, and drug development professionals, the quest for specific molecular tools is paramount. This guide provides a comparative analysis of 8-(4-Chlorophenylthio)guanosine-3',5'-cyclic monophosphate (8-pCPT-cGMP), a widely used cell-permeable cGMP analog, against other alternatives. By examining its on-target potency and potential off-target interactions, this document aims to equip researchers with the necessary data to make informed decisions in their experimental designs.
8-pCPT-cGMP is a potent activator of cGMP-dependent protein kinase (PKG), a key mediator of cellular processes such as smooth muscle relaxation, platelet aggregation, and neuronal function. Its high membrane permeability and resistance to hydrolysis by phosphodiesterases (PDEs) make it a valuable tool for studying cGMP signaling pathways. However, like many small molecule probes, understanding its potential for off-target effects is crucial for the accurate interpretation of experimental results.
Comparative Analysis of cGMP Analogs
To provide a clear perspective on the utility and specificity of 8-pCPT-cGMP, this section compares its activity with other commonly used cGMP analogs. The data presented below summarizes their potency towards their primary targets and key off-targets.
Activators of cGMP Signaling
| Compound | Target | EC50 / Ka (µM) | Key Off-Targets | Reference |
| 8-pCPT-cGMP | PKG Iβ | ~0.2 | PKA, PDEs, CNG Channels | [1] |
| PKG II | ~0.035 | |||
| 8-Br-cGMP | PKG Iβ | ~0.1 | PKA, PDEs | [1] |
| PKG II | ~0.025 | |||
| cGMP | PKG Iα | 0.1 | Low membrane permeability | [2] |
| PKG Iβ | 1.0 | [2] | ||
| PKG II | 0.07 | [2] |
Inhibitors of cGMP Signaling
| Compound | Target | Ki (µM) | Key Off-Targets | Reference |
| Rp-8-pCPT-cGMPS | PKG Iα | 0.5 | PKA (low), PDEs (can inhibit) | |
| PKG Iβ | 0.45 | |||
| PKG II | 0.7 | |||
| Rp-8-Br-PET-cGMPS | PKG I | 0.03 | PKA (Ki ≈ 10 µM), PDE5 |
Off-Target Profile of 8-pCPT-cGMP
While 8-pCPT-cGMP is a potent PKG activator, it is essential to consider its interactions with other cellular components. The following table summarizes its known off-target activities.
| Off-Target Class | Specific Examples | Effect | IC50 / Ki (µM) | Reference |
| Protein Kinase A (PKA) | PKA | Weak Activator | >10 | |
| Phosphodiesterases (PDEs) | PDE1, PDE2, PDE3, PDE5, PDE6 | Weak Inhibitor | High µM range | |
| Cyclic Nucleotide-Gated (CNG) Channels | Retinal CNG Channels | Activator | EC50 ≈ 0.63 (rod), 0.08 (cone) |
It is important to note that the off-target effects of 8-pCPT-cGMP are generally observed at higher concentrations than those required for PKG activation. However, these interactions should be considered, especially when using high doses or in cell types with high expression levels of these off-target proteins.
Experimental Protocols
To ensure reproducibility and aid in the design of future experiments, detailed methodologies for key assays are provided below.
In Vitro Kinase Inhibition Assay
This protocol is designed to assess the inhibitory activity of cGMP analogs against purified protein kinases.
Materials:
-
Purified protein kinase (e.g., PKG, PKA)
-
Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij 35)
-
Peptide substrate for the kinase (e.g., Kemptide for PKA)
-
[γ-³²P]ATP
-
Test compounds (e.g., 8-pCPT-cGMP, Rp-8-pCPT-cGMPS)
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing kinase buffer, the purified kinase, and the peptide substrate.
-
Add serial dilutions of the test compound to the reaction mixture.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Phosphodiesterase (PDE) Activity Assay
This protocol measures the ability of cGMP analogs to inhibit the hydrolysis of cGMP by PDEs.
Materials:
-
Purified PDE isozyme
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 8.3 mM MgCl2, 1.7 mM EGTA)
-
[³H]-cGMP
-
Test compounds
-
Snake venom nucleotidase
-
Anion-exchange resin
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the assay buffer and the purified PDE enzyme.
-
Add serial dilutions of the test compound to the reaction mixture.
-
Initiate the reaction by adding [³H]-cGMP.
-
Incubate the reaction at 30°C for a specified time.
-
Terminate the reaction by heat inactivation.
-
Add snake venom nucleotidase to convert the resulting [³H]-5'-GMP to [³H]-guanosine.
-
Separate the charged [³H]-cGMP and [³H]-5'-GMP from the uncharged [³H]-guanosine using an anion-exchange resin.
-
Quantify the amount of [³H]-guanosine produced using a scintillation counter.
-
Calculate the percentage of PDE inhibition for each compound concentration and determine the IC50 value.
Electrophysiological Analysis of CNG Channels
This protocol is used to assess the modulatory effects of cGMP analogs on cyclic nucleotide-gated (CNG) channels expressed in a cellular system (e.g., Xenopus oocytes or HEK293 cells).
Materials:
-
Cells expressing the CNG channel of interest
-
Patch-clamp setup (amplifier, micromanipulators, perfusion system)
-
Pipette solution (intracellular-like)
-
Bath solution (extracellular-like)
-
cGMP and cGMP analogs
Procedure:
-
Culture cells expressing the CNG channel.
-
Obtain a giga-ohm seal on a single cell using a patch pipette to establish a whole-cell or inside-out patch-clamp configuration.
-
Apply voltage ramps or steps to the cell membrane to elicit ion channel currents.
-
Perfuse the cell with a bath solution containing a known concentration of cGMP to establish a baseline current.
-
Apply the test compound (e.g., 8-pCPT-cGMP) at various concentrations to the bath and record the resulting changes in current.
-
Analyze the dose-response relationship to determine the EC50 or IC50 value of the compound.
Visualizing Signaling Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the cGMP signaling pathway and a general workflow for off-target analysis.
Caption: The cGMP signaling pathway.
Caption: General workflow for off-target analysis.
Conclusion
8-pCPT-cGMP remains a valuable and potent tool for investigating cGMP signaling through the activation of PKG. Its favorable properties of cell permeability and resistance to degradation are significant advantages in cellular studies. However, researchers must remain vigilant of its potential off-target effects, particularly on PKA, PDEs, and CNG channels, especially when using higher concentrations. This guide provides a framework for understanding these interactions and offers alternative cGMP analogs that may be more suitable for specific experimental contexts. By carefully considering the on- and off-target activities of these molecular probes and employing rigorous experimental design, researchers can enhance the reliability and accuracy of their findings in the complex landscape of cellular signaling.
References
Unveiling cGMP-Binding Proteins: A Comparative Guide to Photolabeling Probes 8-APT-cGMP and 8-N3-cGMP
For researchers, scientists, and drug development professionals investigating the intricate roles of cyclic guanosine monophosphate (cGMP) in cellular signaling, photoaffinity labeling stands as a powerful technique for identifying and characterizing cGMP-binding proteins. The choice of the photolabeling probe is paramount to the success of these endeavors. This guide provides a detailed comparison of two prominent cGMP photoaffinity probes: 8-p-azidophenacylthio-cGMP (8-APT-cGMP) and 8-azido-cGMP (8-N3-cGMP), offering insights into their photolabeling efficiency, supported by available experimental data, detailed methodologies, and visual representations of relevant pathways and workflows.
This comparison aims to equip researchers with the necessary information to select the most appropriate probe for their specific experimental needs, thereby facilitating the discovery and characterization of novel cGMP targets.
Performance Comparison of cGMP Photolabeling Probes
The selection of a photoaffinity probe is critically dependent on the specific cGMP-binding protein of interest and the experimental objectives. While both this compound and 8-N3-cGMP are effective in covalently labeling cGMP targets upon photoactivation, their characteristics and reported applications differ, making a direct head-to-head comparison of labeling efficiency challenging without standardized experimental conditions. The following table summarizes key quantitative data for each probe based on published studies.
| Parameter | 8-p-azidophenacylthio-cGMP (this compound) | 8-azido-cGMP (8-N3-cGMP) | Other cGMP Analogs |
| Primary Target | cGMP-activated ion channels | cGMP-dependent protein kinases (PKG) | cGMP-inhibited phosphodiesterases (PDEs) |
| Activation Constant (Ka) | Not explicitly reported; potent activator (opens half of channels at a 10-fold lower concentration than cGMP)[1] | 1.1 x 10-7 M (for bovine lung cGMP-dependent protein kinase)[2] | Varies depending on the analog and target |
| Half-maximal Labeling | Not explicitly reported | 2.2 x 10-7 M (for cGMP-dependent protein kinase)[2] | Data not available for direct comparison |
| Notes | Demonstrates specific labeling of the 63-kDa subunit of the retinal rod cGMP-activated channel.[1] | Covalent attachment to cGMP-dependent protein kinase is completely inhibited by the addition of cGMP.[2] | A variety of other cGMP analogs with photoreactive groups have been synthesized and used to study different cGMP-binding proteins. |
Signaling Pathways and Experimental Workflow
To provide a clearer understanding of the biological context and experimental design, the following diagrams illustrate the cGMP signaling pathway and a general workflow for photoaffinity labeling experiments.
Caption: The cGMP signaling pathway.
Caption: General experimental workflow for photoaffinity labeling.
Detailed Experimental Protocols
The following are generalized protocols for photoaffinity labeling using this compound and 8-N3-cGMP, based on methodologies described in the literature. Researchers should optimize these protocols for their specific experimental systems.
Protocol 1: Photolabeling of cGMP-Gated Ion Channels with this compound
Objective: To identify and characterize cGMP-gated ion channels in a biological sample.
Materials:
-
Biological sample (e.g., purified membrane protein fraction, cell lysate)
-
8-p-azidophenacylthio-cGMP (this compound)
-
Radiolabeled this compound (e.g., [³²P]this compound) for detection
-
Binding buffer (e.g., 10 mM Tris-HCl, pH 7.4, 100 mM NaCl, 1 mM MgCl₂)
-
Wash buffer (same as binding buffer)
-
UV lamp (e.g., 350 nm)
-
SDS-PAGE gels and reagents
-
Autoradiography film or phosphorimager
Procedure:
-
Sample Preparation: Prepare the biological sample containing the putative cGMP-gated ion channel. This may involve purification or enrichment steps.
-
Binding Reaction: In a microcentrifuge tube, combine the biological sample with [³²P]this compound in the binding buffer. The final concentration of the probe should be empirically determined but is typically in the nanomolar to low micromolar range.
-
Incubation: Incubate the mixture on ice or at 4°C for a predetermined time (e.g., 30-60 minutes) to allow for the binding of the probe to the target protein.
-
UV Cross-linking: Place the samples on ice and irradiate with a UV lamp at a specific wavelength (e.g., 350 nm) for a set duration (e.g., 5-15 minutes). The distance from the UV source and the irradiation time should be optimized to maximize labeling efficiency while minimizing protein damage.
-
Quenching (Optional): The reaction can be quenched by adding a scavenger molecule, such as dithiothreitol (DTT), to a final concentration of 10-20 mM.
-
SDS-PAGE: Add SDS-PAGE sample buffer to the reaction mixture, heat at 95°C for 5 minutes, and load the samples onto an SDS-PAGE gel.
-
Detection: After electrophoresis, dry the gel and expose it to an autoradiography film or a phosphorimager screen to visualize the radiolabeled protein bands. The molecular weight of the labeled band can provide information about the identity of the cGMP-binding protein.
Protocol 2: Photolabeling of cGMP-Dependent Protein Kinase (PKG) with 8-N3-cGMP
Objective: To identify and characterize cGMP-dependent protein kinase in a biological sample.
Materials:
-
Biological sample (e.g., purified PKG, cell lysate)
-
8-azido-cGMP (8-N3-cGMP)
-
Radiolabeled 8-N3-cGMP (e.g., [³²P]8-N3-cGMP) for detection
-
Binding buffer (e.g., 50 mM MOPS, pH 7.0, 10 mM MgCl₂, 1 mM EGTA)
-
Wash buffer (same as binding buffer)
-
UV lamp (e.g., 254 nm)
-
SDS-PAGE gels and reagents
-
Autoradiography film or phosphorimager
-
Non-photoreactive cGMP for competition experiments
Procedure:
-
Sample Preparation: Prepare the biological sample containing PKG.
-
Binding Reaction: Set up reaction tubes containing the biological sample and [³²P]8-N3-cGMP in the binding buffer. For competition experiments, include a parallel set of tubes with an excess of non-radiolabeled, non-photoreactive cGMP.
-
Incubation: Incubate the samples on ice for a specified time (e.g., 60 minutes) in the dark to allow for equilibrium binding.
-
UV Cross-linking: Irradiate the samples on ice with a short-wave UV lamp (e.g., 254 nm) for a predetermined duration (e.g., 1-5 minutes).
-
SDS-PAGE: Terminate the reaction by adding SDS-PAGE sample buffer, boil the samples, and resolve the proteins by SDS-PAGE.
-
Detection: Dry the gel and perform autoradiography to detect the covalently labeled PKG. The specificity of labeling can be confirmed by the reduced signal in the presence of competing cGMP.
Conclusion
Both this compound and 8-N3-cGMP are valuable tools for the identification and characterization of cGMP-binding proteins. While this compound has been demonstrated to be a potent tool for studying cGMP-gated ion channels, 8-N3-cGMP has been effectively used to label cGMP-dependent protein kinases. The choice between these probes will ultimately depend on the specific research question and the target protein of interest. The experimental protocols provided in this guide serve as a starting point for researchers to design and optimize their photoaffinity labeling experiments, paving the way for new discoveries in cGMP signaling.
References
- 1. Specific labeling and permanent activation of the retinal rod cGMP-activated channel by the photoaffinity analog 8-p-azidophenacylthio-cGMP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Limited proteolysis alters the photoaffinity labeling of adenosine 3',5'-monophosphate dependent protein kinase II with 8-azidoadenosine 3',5'-monophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 8-APT-cGMP: A Step-by-Step Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals handling 8-APT-cGMP (8-(2-Aminophenylthio)guanosine-3',5'-cyclic monophosphate) must adhere to stringent disposal protocols to ensure laboratory safety and environmental protection. While specific institutional guidelines should always be consulted, this document provides a comprehensive overview of the essential procedures for the proper disposal of this cGMP analog, based on general principles of chemical waste management.
I. Pre-Disposal Safety and Handling
Before initiating any disposal procedure, it is crucial to consult the Safety Data Sheet (SDS) for this compound provided by the manufacturer. The SDS contains detailed information regarding the chemical's hazards, handling precautions, and required personal protective equipment (PPE).
Essential Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or glasses.
-
Hand Protection: Use compatible chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat is required.
II. Disposal Decision Workflow
The appropriate disposal method for this compound depends on its concentration, the nature of the solvent (aqueous or organic), and the presence of other hazardous materials. The following workflow provides a logical approach to determining the correct disposal path.
Caption: This diagram outlines the decision-making process for the proper disposal of this compound waste.
III. Detailed Disposal Protocols
Based on the decision workflow, follow the appropriate protocol outlined below.
A. Disposal of Aqueous Solutions of this compound (Non-Hazardous)
For readily soluble, low-concentration aqueous solutions of this compound that are not mixed with other hazardous chemicals, disposal via the sanitary sewer may be permissible.[1]
Experimental Protocol:
-
Verification: Confirm that no other hazardous substances are present in the solution.
-
Dilution: While not always necessary for low concentrations, further dilution with water is a good practice.
-
Disposal: Slowly pour the solution down the drain, followed by flushing with a large quantity of running water (at least 10-20 times the volume of the chemical waste).[1]
-
Log Entry: Record the disposal date, chemical name, and approximate quantity in the laboratory's chemical waste log.
B. Disposal of this compound as Hazardous Chemical Waste
This procedure applies to:
-
High concentrations of this compound in aqueous solutions.
-
Solutions of this compound in organic solvents.
-
This compound mixed with any other hazardous chemicals.
-
Solid, unused, or expired this compound.
Experimental Protocol:
-
Segregation: Do not mix this compound waste with other incompatible waste streams.
-
Containerization:
-
Use a designated, leak-proof, and properly labeled hazardous waste container.
-
The label should clearly state "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and volume.[2]
-
For solutions, indicate the solvent used.
-
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secondary containment area away from general laboratory traffic.
-
Pickup: Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[2]
IV. Disposal of Contaminated Labware
Proper disposal of labware contaminated with this compound is essential to prevent cross-contamination and ensure a safe working environment.
| Labware Type | Decontamination and Disposal Procedure |
| Glassware (reusable) | 1. Rinse thoroughly with a suitable solvent (e.g., water for aqueous solutions, ethanol for organic solutions), collecting the rinsate as hazardous waste. 2. Wash with laboratory detergent and water. 3. Perform a final rinse with deionized water. |
| Plasticware (disposable) | 1. If grossly contaminated, rinse with a suitable solvent and collect the rinsate as hazardous waste. 2. Dispose of in the appropriate solid waste stream as per institutional guidelines (e.g., biohazard bag if applicable, or regular trash if deemed non-hazardous after rinsing).[3] |
| Sharps (needles, etc.) | 1. Immediately place in a designated, puncture-resistant sharps container. 2. Do not attempt to recap or remove needles. 3. The full sharps container must be disposed of as hazardous waste through your institution's EHS office. |
V. Emergency Procedures for Spills
In the event of a spill, immediate and appropriate action is necessary to minimize exposure and environmental contamination.
Small Spills (manageable by lab personnel):
-
Alert: Notify colleagues in the immediate area.
-
Isolate: Restrict access to the spill area.
-
Protect: Ensure you are wearing appropriate PPE.
-
Contain: Use a chemical spill kit with appropriate absorbent materials to contain and clean up the spill.
-
Dispose: Collect the contaminated absorbent materials in a sealed bag or container, label it as hazardous waste, and dispose of it according to the hazardous waste protocol.
-
Decontaminate: Clean the spill area with a suitable solvent and then with soap and water.
Large Spills (unmanageable by lab personnel):
-
Evacuate: Immediately evacuate the laboratory.
-
Alert: Notify your laboratory supervisor and your institution's EHS office.
-
Isolate: Close the laboratory doors and prevent entry.
-
Await Assistance: Do not attempt to clean up a large spill without specialized training and equipment. Wait for the emergency response team.
By adhering to these procedures, researchers can ensure the safe and responsible disposal of this compound, fostering a secure laboratory environment and upholding their commitment to environmental stewardship. Always prioritize safety and consult your institution's specific guidelines for chemical waste management.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
